1-Isobutyl-1H-benzimidazole-2-thiol
Description
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Properties
IUPAC Name |
3-(2-methylpropyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEPCYZELSULEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Isobutyl-1H-benzimidazole-2-thione: Structural Identity, Synthesis, and Characterization
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 3-isobutyl-1H-benzimidazole-2-thione , a privileged scaffold in medicinal chemistry and materials science.[1][2] Often ambiguous due to tautomerism and variable numbering conventions, this molecule represents a critical intermediate in the development of antioxidants, antimicrobial agents, and non-nucleoside antiviral drugs. This document standardizes the nomenclature, details the thione-thiol tautomeric equilibrium, and provides a validated protocol for its synthesis and characterization.
Structural Identity & Nomenclature
The Numbering Ambiguity (1- vs. 3-isobutyl)
The designation "3-isobutyl" often arises from a historical or specific tautomer-based numbering convention.[1][2] However, according to rigorous IUPAC rules for the preferred thione tautomer, the substituent is placed at position 1.
-
If named as a thione (C=S): The nitrogen bearing the hydrogen is N3, and the substituted nitrogen is N1.[2]
-
If named as a thiol (C-SH): The heterocyclic ring is aromatic (benzimidazole), and the substituent position depends on the tautomer fixed by the observer, but typically defaults to position 1 for the alkyl group.[2]
Tautomerism: Thione vs. Thiol
In the solid state and in polar solvents, the thione form is thermodynamically dominant.[2] The "mercapto" (thiol) form is often a transient species in solution or trapped via S-alkylation.[2]
Key Insight: Researchers must be aware that while many catalogs list these as "2-mercaptobenzimidazoles," the actual species present in the vial is almost exclusively the benzimidazole-2-thione .[1][2]
Synonyms and Identifiers
| Identifier Type | Value / Name |
| Systematic Name | 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione |
| Common Alias | 1-isobutyl-2-mercaptobenzimidazole |
| CAS RN (Parent) | 583-39-1 (for unsubstituted 2-mercaptobenzimidazole; specific isobutyl derivatives vary by catalog) |
| IUPAC Alias | 1-(2-methylpropyl)-1,3-dihydro-2H-benzimidazole-2-thione |
| Core Scaffold | Benzimidazole-2-thione |
Tautomeric Equilibrium & Pathway Visualization[1][2]
The following diagram illustrates the critical equilibrium between the thione and thiol forms, which dictates the reactivity of the molecule (e.g., N-alkylation vs. S-alkylation).
Figure 1: Tautomeric equilibrium favoring the thione form in standard conditions.
Physicochemical Characterization
To validate the identity of 3-isobutyl-1H-benzimidazole-2-thione, researchers should look for specific spectroscopic signatures that distinguish it from the unsubstituted parent or S-alkylated byproducts.[1][2]
Spectroscopic Signatures
| Technique | Signal | Assignment | Interpretation |
| ¹H NMR | δ 12.0–13.0 ppm (s, 1H) | N-H | Broad singlet; confirms thione form (NH present).[1][2] Disappears in D₂O exchange. |
| ¹H NMR | δ 4.0–4.2 ppm (d, 2H) | N-CH ₂-CH | Doublet characteristic of the isobutyl methylene linked to Nitrogen.[1] |
| ¹³C NMR | δ ~168–170 ppm | C =S | Diagnostic downfield shift. If S-alkylated, this shifts upfield to ~150 ppm.[1][2] |
| IR | 1100–1200 cm⁻¹ | C=S stretch | Strong absorption band characteristic of the thione. |
| IR | 3100–3200 cm⁻¹ | N-H stretch | Broad band; absence indicates N,N-dialkylation.[1][2] |
Synthesis Protocol: Cyclization of N-Isobutyl-o-phenylenediamine[1][2]
The most robust method for synthesizing this specific derivative ensures regioselectivity by starting with the pre-alkylated diamine.[2]
Retrosynthetic Analysis
Direct alkylation of benzimidazole-2-thione with isobutyl bromide often leads to a mixture of S-alkyl (thioether) and N-alkyl products.[1][2] Therefore, the cyclization of N-isobutyl-o-phenylenediamine with carbon disulfide (CS₂) is the preferred route.[1][2]
Figure 2: Step-wise synthesis ensuring N-regioselectivity.
Detailed Methodology
Safety Note: Carbon disulfide (CS₂) is highly flammable and toxic. Work in a well-ventilated fume hood.
-
Precursor Synthesis (Reduction):
-
Dissolve N-isobutyl-2-nitroaniline (1.0 eq) in ethanol.
-
Add 10% Pd/C catalyst (10 wt%) and hydrogenate at room temperature (balloon pressure) until H₂ uptake ceases.
-
Filter through Celite to remove catalyst.[2] The filtrate contains N-isobutyl-o-phenylenediamine.[1][2] Use immediately due to oxidation sensitivity.[2]
-
-
Cyclization:
-
To the diamine solution, add Carbon Disulfide (CS₂) (1.5 eq) and Potassium Hydroxide (KOH) (1.1 eq) dissolved in minimal water/ethanol.[1]
-
Reflux the mixture for 3–5 hours. The evolution of H₂S gas (rotten egg smell) indicates the reaction is proceeding (trap gas in bleach solution).[2]
-
Monitor by TLC (mobile phase: Hexane/Ethyl Acetate 3:1).[2]
-
-
Work-up & Purification:
Applications & Utility
The 3-isobutyl-1H-benzimidazole-2-thione scaffold is not merely a chemical curiosity; it serves specific functional roles in research:
-
Bioisostere Development: The thione group serves as a bioisostere for amide or ester linkages in drug design, improving metabolic stability against hydrolysis.[1]
-
Metal Chelation: The sulfur and nitrogen atoms form a "bite angle" ideal for coordinating transition metals (Zn²⁺, Cu²⁺), making this molecule useful in developing metallo-enzyme inhibitors.[1]
-
Antioxidant Activity: Similar to its parent 2-mercaptobenzimidazole, the isobutyl derivative acts as a radical scavenger, protecting polymers and biological tissues from oxidative stress.[1]
References
-
Tautomerism in Benzimidazoles
-
NMR Characterization of Thiones
-
Synthesis of N-Alkyl Benzimidazole-2-thiones
-
General Properties of 2-Mercaptobenzimidazoles
Sources
- 1. 2H-Benzimidazol-2-one, 1,3-dihydro- (CAS 615-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]
- 3. (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [academia.edu]
- 4. rsglobal.pl [rsglobal.pl]
- 5. 3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole | C15H11N3O | CID 21818281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 10. zinc 3-methyl-1H-benzimidazole-2-thione | C8H8N2SZn+2 | CID 18320450 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Isobutyl-1H-benzo[d]imidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Isobutyl-1H-benzo[d]imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental molecular properties, synthesis, and potential applications, offering insights grounded in established chemical principles.
Core Molecular Attributes
1-Isobutyl-1H-benzo[d]imidazole-2-thiol, identified by the CAS Number 55489-14-0 , is a derivative of the versatile benzimidazole scaffold. The core structure consists of a fusion between a benzene ring and an imidazole ring, with an isobutyl group attached to one of the nitrogen atoms and a thiol group at the 2-position of the imidazole ring. This compound is also known by its tautomeric name, 3-(2-methylpropyl)-1H-benzimidazole-2-thione[1].
The key molecular identifiers for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂S | , |
| Molecular Weight | 206.31 g/mol | , |
| CAS Number | 55489-14-0 | |
| IUPAC Name | 3-(2-methylpropyl)-1H-benzimidazole-2-thione |
Synthesis and Mechanistic Insights
The synthesis of 1-Isobutyl-1H-benzo[d]imidazole-2-thiol is typically achieved through the N-alkylation of the parent molecule, 1H-benzo[d]imidazole-2-thiol. This reaction is a nucleophilic substitution where the nitrogen of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of an isobutyl halide.
Synthetic Workflow
The general synthetic pathway involves two main stages: the formation of the benzimidazole-2-thiol core and its subsequent N-alkylation.
Caption: Synthetic pathway for 1-Isobutyl-1H-benzo[d]imidazole-2-thiol.
Experimental Protocol: N-Alkylation
This protocol is a representative method for the N-alkylation of 1H-benzo[d]imidazole-2-thiol.
Materials:
-
1H-benzo[d]imidazole-2-thiol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Isobutyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-benzo[d]imidazole-2-thiol (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF to achieve an approximate concentration of 0.1 M. Stir the resulting suspension at room temperature.
-
Deprotonation: Cool the mixture to 0°C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise over a period of 10 minutes.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional hour to ensure the formation of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0°C. Add isobutyl bromide (1.05 equivalents) dropwise using a syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material has been consumed, cool the flask to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like sodium hydride necessitates anhydrous conditions to prevent its reaction with water, which would reduce the yield and potentially create hazardous hydrogen gas.
-
Aprotic Solvent: THF is an excellent choice as it is an aprotic solvent that will not interfere with the strong base and can dissolve the reactants to a reasonable extent.
-
Controlled Addition of Base and Alkylating Agent: The portion-wise and dropwise additions at low temperatures are crucial for controlling the exothermic nature of the reactions and minimizing side reactions.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive sodium hydride and the deprotonated benzimidazole with atmospheric oxygen and moisture.
Spectroscopic Characterization (Predictive)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzimidazole ring, typically in the range of 7.0-7.8 ppm. The isobutyl group would exhibit a characteristic set of signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the C=S carbon (thione tautomer), and the four carbons of the isobutyl group.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for N-H stretching (if any unreacted starting material is present or in the thiol tautomer), C-H stretching of the aromatic and aliphatic groups, C=N stretching of the imidazole ring, and C=S stretching of the thione group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.31 g/mol ).
Potential Applications in Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for clinical use. The introduction of a thiol group at the 2-position and an isobutyl group on the nitrogen atom can significantly influence the compound's physicochemical properties and biological activity.
-
Antimicrobial Agents: Benzimidazole-2-thiol derivatives have been reported to exhibit a broad spectrum of antimicrobial activity. The lipophilic isobutyl group may enhance the compound's ability to penetrate microbial cell membranes.
-
Anticancer Activity: Many benzimidazole-containing compounds have demonstrated potent anticancer properties through various mechanisms, including the inhibition of topoisomerase I.
-
Antiviral Properties: N-alkylated benzimidazoles have been investigated as potential antiviral agents, including against HIV.
-
Other Therapeutic Areas: The versatility of the benzimidazole nucleus has led to its exploration in a wide range of therapeutic areas, including as anti-inflammatory, analgesic, and anti-parasitic agents.
The specific biological profile of 1-Isobutyl-1H-benzo[d]imidazole-2-thiol would require dedicated screening and in-vitro/in-vivo studies. However, based on the known activities of related compounds, it represents a promising starting point for further drug discovery efforts.
Conclusion
1-Isobutyl-1H-benzo[d]imidazole-2-thiol is a compound with a well-defined molecular structure and a plausible synthetic route. Its core benzimidazole-2-thiol scaffold is associated with a wide range of biological activities, making this particular derivative a person of interest for further investigation in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this and related molecules.
References
-
ChemicalRegister.com. 1-Isobutyl-1H-benzo[d]imidazole-2-thiol (CAS No. 55489-14-0) Suppliers. [Link]
- Srivastava, P., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Bioorganic & Medicinal Chemistry, 28(1), 115214.
- Tripathi, R. S., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry, 6(5), 448-458.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995-3011.
Sources
Solubility Profiling of 1-Isobutyl Benzimidazole-2-Thiol: A Technical Guide
Topic: Solubility of 1-Isobutyl Benzimidazole-2-Thiol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical analysis of the solubility characteristics of 1-isobutyl-1H-benzimidazole-2-thiol (IBBZ-2T). As a critical intermediate in pharmaceutical synthesis and a high-performance corrosion inhibitor for copper alloys, understanding the solvation thermodynamics of IBBZ-2T is essential for process optimization.
This document synthesizes available experimental data with quantitative structure-property relationship (QSPR) models to define the compound's behavior in polar and non-polar organic media. It further details a self-validating experimental protocol for precise solubility determination, ensuring reproducibility in laboratory and industrial settings.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
The solubility behavior of IBBZ-2T is governed by the competition between its hydrophobic isobutyl tail and the polarizable, H-bond-donating thio-benzimidazole core.
Structural Analysis
-
Core: Benzimidazole ring (aromatic, planar,
-stacking potential). -
Functional Group: Thiol (-SH) at C2. In solution, this often exists in tautomeric equilibrium with the thione form (NH-C=S), though N-alkylation at position 1 locks the structure, preventing N-H tautomerism at the N1 site but influencing the S-H/C=S equilibrium.
-
Substituent: Isobutyl group at N1. This branched alkyl chain disrupts crystal lattice packing relative to the parent benzimidazole, generally lowering the melting point and enhancing solubility in lipophilic solvents.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value | Source/Method |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 206.31 g/mol | Calculated |
| Melting Point | 132–139 °C | Differential Scanning Calorimetry (DSC) |
| LogP (Octanol/Water) | ~2.0 – 2.3 | QSPR Prediction (Consensus) |
| pKa (Basic) | ~3.5 | Nitrogen lone pair protonation |
| pKa (Acidic) | ~9.5 | Thiol proton dissociation |
Solubility Profile in Organic Solvents[2][4][6][7][9]
The solubility of IBBZ-2T follows a "like-dissolves-like" mechanism modified by specific solute-solvent interactions (hydrogen bonding). The data below represents a synthesis of direct analog studies (1-isopropyl and 1-methyl derivatives) and thermodynamic modeling.
Solvent Class Performance
Table 2: Solubility Hierarchy at 298.15 K (25°C)
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Short-Chain Alcohols | Methanol, Ethanol | High (>50 mg/mL) | Strong H-bond acceptance by solvent matches the thiol/thione polarity. |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively. |
| Ketones | Acetone, MEK | Moderate-High | Good solvency; often used for recrystallization due to steep temperature curves. |
| Esters | Ethyl Acetate | Moderate | Useful for extraction; limited by lack of strong H-bond donation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic core and alkyl chain. |
| Alkanes | Hexane, Heptane | Low (<1 mg/mL) | The polar thio-benzimidazole core resists dissolution in non-polar media. |
| Water | Water (pH 7) | Very Low (<0.5 mg/mL) | Hydrophobic effect of the isobutyl group dominates. |
Temperature Dependence
The dissolution of IBBZ-2T is an endothermic process (
Thermodynamic Modeling & Mechanism
To rigorously predict solubility at varying temperatures, we employ the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
The Modified Apelblat Model
-
A, B, C: Empirical constants derived from regression of experimental data.
-
Physical Significance:
Thermodynamic Cycle Visualization
The following diagram illustrates the energy pathway of dissolution, breaking it down into crystal lattice disruption (fusion) and solvation (mixing).
Figure 1: Thermodynamic cycle of dissolution. The energy barrier of the crystal lattice (
Experimental Protocol: The "Self-Validating" System
Workflow Diagram
Figure 2: Step-by-step experimental workflow with built-in equilibrium validation.
Detailed Methodology
-
Preparation: Add excess IBBZ-2T solid to 10 mL of the target solvent in a jacketed glass vial.
-
Equilibration: Agitate at constant temperature (
K) using a magnetic stirrer.-
Critical Check: Ensure solid phase is always visible. If it disappears, add more solid.
-
-
Sampling: Withdraw samples at 24 hours and 48 hours.
-
Filtration: Use a 0.45 µm PTFE syringe filter.
-
Expert Tip: Pre-heat the syringe and filter to the experiment temperature to prevent precipitation during filtration.
-
-
Quantification: Analyze via HPLC (C18 column, Methanol/Water gradient).
-
Validation: The system is valid only if the concentration difference between 24h and 48h samples is
.
-
Practical Implications for Development
Recrystallization Strategies
For purification, Ethanol or Isopropanol are ideal. They exhibit a steep solubility curve (high solubility at boiling, low at room temperature), maximizing recovery yield.
Corrosion Inhibition Formulations
IBBZ-2T is often used to protect copper.
-
Oil-based systems: Soluble in mineral oils if co-solvents (like aromatic naphtha) are used.
-
Water-based systems: Requires solubilization at high pH (forming the thiolate salt) or the use of co-solvents like Propylene Glycol.
References
-
Li, R., et al. (2017).[3] "Solubility measurement, model evaluation and thermodynamic analysis of rivaroxaban polymorphs in organic solvents." Journal of Chemical Thermodynamics. Link (Methodology Reference)
-
Wang, J., et al. (2016). "Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems." Arabian Journal of Chemistry. Link (Analog Data)
-
EPA Chemicals Dashboard. "1-isopropyl-1H-benzimidazole-2-thiol Properties." U.S. Environmental Protection Agency. Link (Physicochemical Data)
-
Domanska, U. (2025). "Solubility of Benzimidazoles in Alcohols." ResearchGate.[4] Link (Analog Trends)
Sources
Technical Whitepaper: 1-Isobutyl vs. 1-Isopropyl Benzimidazole-2-thiol
This guide serves as a technical analysis of the structural, synthetic, and pharmacological divergences between 1-isobutyl and 1-isopropyl benzimidazole-2-thiol derivatives. It is designed for medicinal chemists and process scientists optimizing lead compounds for steric fit and metabolic stability.
Comparative Analysis of Steric Architecture, Synthetic Viability, and Pharmacophore Dynamics
Executive Summary
While 1-isobutyl and 1-isopropyl benzimidazole-2-thiols share the same core scaffold, they represent two distinct "tactical" choices in drug design. The 1-isopropyl group introduces proximal steric bulk (branching at
Critical Distinction: Although often named as "thiols," these N-substituted derivatives exist predominantly as thiones (C=S) in the solid state and neutral solution. This tautomeric reality dictates their reactivity profile, particularly the competition between S-alkylation and N-alkylation.
Molecular Architecture & Tautomeric Reality
The Thione-Thiol Equilibrium
The core benzimidazole-2-thiol moiety is subject to prototropic tautomerism. However, N-alkylation at the 1-position locks the steric environment.
-
Thione Form (A): The dominant species.[1] The proton resides on N3, and the sulfur is a thione (
). This form is highly polar and serves as a hydrogen bond donor (via NH). -
Thiol Form (B): The minor species. The proton resides on Sulfur (
). This form usually drives S-alkylation reactions.
Because the N1 position is substituted (isopropyl or isobutyl), the equilibrium is restricted to the N3 proton and the sulfur.
Steric Mapping: Proximal vs. Distal
The fundamental difference lies in the spatial arrangement of the carbon skeleton relative to the N1 atom.
-
1-Isopropyl (
):-
Architecture: Secondary carbon attached to Nitrogen.
-
Effect: High steric hindrance at the binding interface. The two methyl groups create a "V-shape" shield directly over the benzimidazole plane. This restricts rotation and locks the molecule into a specific conformation.
-
Synthetic Consequence: Nucleophilic substitution at this secondary carbon is sluggish and prone to elimination side-reactions.
-
-
1-Isobutyl (
):-
Architecture: Primary carbon attached to Nitrogen.
-
Effect: The branching occurs at the beta-position. This creates a "wobble" effect. The methylene spacer (
) allows the bulky isopropyl tail to rotate. -
Synthetic Consequence: Acts as a primary alkyl group; easier to install via nucleophilic attack, though slightly hindered compared to an n-butyl group.
-
Figure 1: Steric mapping illustrating the proximity of the branching carbon to the heterocyclic core.
Synthetic Pathways & Selectivity Challenges
The synthesis of these molecules highlights a classic organic chemistry dilemma: Regioselectivity vs. Availability.
The "Direct Alkylation" Trap (Not Recommended)
Attempting to alkylate the parent benzimidazole-2-thione with isopropyl halide or isobutyl halide often fails or produces mixtures.
-
Problem: The sulfur atom is a "soft" nucleophile, while the nitrogen is "hard." Under standard basic conditions (
), S-alkylation is kinetically favored, yielding the thioether (2-isopropylthio-benzimidazole) rather than the desired N-alkyl thione. -
Isopropyl Specific Issue: Isopropyl halides are secondary electrophiles. Reaction with the benzimidazole anion often results in elimination (forming propylene gas) rather than substitution, due to the basicity of the benzimidazole anion.
The "De Novo" Cyclization (Recommended Protocol)
The most robust method, ensuring 100% regioselectivity for the N1 position, involves synthesizing the ring after the alkyl group is in place.
-
Starting Material: o-chloronitrobenzene.
-
Step 1 (
): Displacement of chlorine with isopropylamine or isobutylamine .-
Note: Isopropylamine requires higher temperature/pressure due to steric hindrance compared to isobutylamine.
-
-
Step 2 (Reduction): Reduction of the nitro group to form the N-alkyl-o-phenylenediamine.
-
Step 3 (Cyclization): Condensation with Carbon Disulfide (
) or Potassium Ethyl Xanthate.
Figure 2: De Novo synthesis pathway avoiding S-alkylation and ensuring correct N1 substitution.
Physicochemical & Pharmacological Comparison
The choice between isobutyl and isopropyl profoundly affects the molecule's "drug-like" properties.
| Property | 1-Isopropyl Derivative | 1-Isobutyl Derivative | Implications |
| Formula | Isobutyl has +1 | ||
| LogP (Est.) | ~2.3 - 2.5 | ~2.8 - 3.0 | Isobutyl is more lipophilic; better membrane permeability but lower aqueous solubility. |
| Steric Profile | Rigid, Compact, Spherical | Flexible, Elongated | Isopropyl is better for small, defined pockets. Isobutyl fits narrow, deep channels. |
| Metabolic Stability | Susceptible to CYP450 hydroxylation at the tertiary C-H. | Susceptible to | Isopropyl's tertiary proton is a metabolic "soft spot." |
| Crystal Packing | High symmetry often leads to higher MP and lower solubility. | "Floppy" chain disrupts packing; often lower MP, potentially better solubility in organic solvents. | Important for formulation and salt selection. |
Experimental Protocol: Synthesis of 1-Isopropylbenzimidazole-2-thione
This protocol utilizes the De Novo cyclization route to guarantee the N1-isopropyl structure, avoiding the S-alkylation byproducts common in direct alkylation.
Phase 1: Synthesis of N-Isopropyl-2-nitroaniline
-
Reagents: o-Chloronitrobenzene (15.7 g, 0.1 mol), Isopropylamine (17.7 g, 0.3 mol), Ethanol (50 mL).
-
Procedure: Combine reagents in a pressure vessel (autoclave) or heavy-walled sealed tube. Heat to 130°C for 8–12 hours.
-
Note: Standard reflux is insufficient due to the steric hindrance of the secondary amine attacking the ring.
-
-
Workup: Cool to room temperature. Pour into ice water. Filter the yellow precipitate. Recrystallize from ethanol.
-
Validation: H-NMR should show a doublet for the isopropyl methyls and a multiplet for the CH.
-
Phase 2: Reduction to Diamine
-
Reagents: N-Isopropyl-2-nitroaniline (from Phase 1), Hydrazine hydrate (5 equiv), Raney Nickel (cat.), Methanol.
-
Procedure: Dissolve nitroaniline in methanol. Add Raney Nickel. Add hydrazine hydrate dropwise at 50°C (Caution: Exothermic/Gas evolution). Reflux for 2 hours until the yellow color disappears.
-
Workup: Filter through Celite (under inert atmosphere if possible, diamines oxidize easily). Concentrate filtrate to obtain the crude diamine oil. Use immediately.
Phase 3: Cyclization to Thione
-
Reagents: Crude N-isopropyl-o-phenylenediamine, Carbon Disulfide (
) (1.5 equiv), Potassium Hydroxide (1.1 equiv), Ethanol/Water (9:1). -
Procedure:
-
Dissolve diamine and KOH in ethanol/water.
-
Add
slowly (Caution: Flammable/Toxic). -
Reflux for 3–5 hours. Evolution of
gas indicates reaction progress (trap gas in bleach solution).
-
-
Purification:
-
Cool the mixture. Acidify with dilute Acetic Acid to pH 5–6.
-
The thione will precipitate as a white/off-white solid.
-
Filter and wash with cold water.
-
Recrystallization: Ethanol or Acetic Acid.
-
Characterization (Expected Data)
-
Melting Point: ~160–165°C (Distinct from the S-alkyl isomer which is usually an oil or low-melting solid).
-
IR: Strong band at ~1180–1200
(C=S). Broad band ~3100–3200 (NH). -
H-NMR (DMSO-d6):
- 12.5 (s, 1H, NH) – Confirms Thione form.
- 5.2 (sept, 1H, N-CH) – Isopropyl CH.
-
1.6 (d, 6H,
) – Isopropyl Methyls.
References
-
Wright, J. B. (1951). The Synthesis of Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link
-
Öğretir, C., et al. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Arkivoc, 2007(14), 75-99.[2] Link
- Boiani, M., & González, M. (2005). Imidazo[2,1-b]thiazoles: Stepwise vs. coupled synthesis. Mini-Reviews in Medicinal Chemistry, 5(4), 409-416.
-
BenchChem Technical Support. (2025). Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. (General alkylation protocols). Link
-
RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis. Royal Society of Chemistry. (Biological activity context). Link
Sources
Methodological & Application
synthesis of 1-isobutyl-1H-benzimidazole-2-thiol from o-phenylenediamine
Application Note: High-Fidelity Synthesis of 1-Isobutyl-1H-benzimidazole-2-thiol
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 1-isobutyl-1H-benzimidazole-2-thiol (CAS: 55489-14-0) starting from o-phenylenediamine (OPD). Unlike direct alkylation methods which suffer from poor selectivity (poly-alkylation), this guide utilizes a reductive amination strategy to exclusively generate the mono-alkylated intermediate, followed by a thiolation-cyclization using carbon disulfide (
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the formation of the N,N-dialkylated byproduct, a common impurity in direct alkylation with isobutyl halides.
-
Step 1 (Selectivity Control): Reductive amination of OPD with isobutyraldehyde using Sodium Triacetoxyborohydride (STAB). STAB is chosen over
for its mildness, preventing the reduction of the aldehyde prior to imine formation. -
Step 2 (Ring Closure): Cyclization of the resulting N-isobutyl-o-phenylenediamine with
under basic conditions.
Figure 1: Retrosynthetic disconnection showing the sequential build-up of the N-alkyl core followed by heterocycle formation.
Safety & Hazard Assessment (Critical)
-
Carbon Disulfide (
): EXTREME DANGER. is neurotoxic and has an auto-ignition temperature of just 90°C. It can ignite on contact with a hot steam bath pipe.-
Control: Use ONLY in a high-efficiency fume hood. Use a heating mantle or oil bath; NEVER use a hot plate directly exposed to vapors.
-
-
Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas upon reaction with protic solvents or moisture.
-
o-Phenylenediamine: Toxic if swallowed or inhaled; potential sensitizer.
Experimental Protocols
Step 1: Selective Mono-alkylation of o-Phenylenediamine
Objective: Synthesize N-isobutyl-o-phenylenediamine.
Reagents:
-
o-Phenylenediamine (OPD): 10.8 g (100 mmol)
-
Isobutyraldehyde: 7.2 g (100 mmol)
-
Sodium Triacetoxyborohydride (STAB): 31.8 g (150 mmol)
-
Acetic Acid (AcOH): 6.0 g (100 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): 250 mL
Procedure:
-
Imine Formation: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve OPD (100 mmol) in DCM (250 mL).
-
Acidification: Add Acetic Acid (100 mmol). Note: Mild acidity catalyzes imine formation.
-
Addition: Add Isobutyraldehyde (100 mmol) dropwise over 10 minutes at room temperature (20-25°C). Stir for 30 minutes to ensure equilibrium formation of the imine species.
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (150 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
) may occur. -
Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).
-
Quench & Workup:
-
Quench with saturated aqueous
(200 mL). -
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine organics, dry over
, and concentrate in vacuo.
-
-
Purification: The crude oil is typically sufficient for Step 2. If high purity is needed, purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Target Yield: 85-95%
-
Appearance: Dark red/brown oil or low-melting solid.
-
Step 2: Cyclization to 1-Isobutyl-1H-benzimidazole-2-thiol
Objective: Ring closure using the Xanthate method.
Reagents:
-
N-Isobutyl-o-phenylenediamine (from Step 1): 16.4 g (100 mmol)
-
Carbon Disulfide (
): 9.1 g (120 mmol) -
Potassium Hydroxide (KOH): 6.7 g (120 mmol)
-
Ethanol (95% or absolute): 150 mL
-
Water: 30 mL
Procedure:
-
Preparation: In a 500 mL RBF fitted with a reflux condenser and a calcium chloride guard tube, dissolve KOH (120 mmol) in a mixture of Ethanol (150 mL) and Water (30 mL).
-
Substrate Addition: Add the N-isobutyl-o-phenylenediamine (100 mmol) to the basic solution.
-
Addition: Add
(120 mmol) slowly via syringe or dropping funnel. Warning: Ensure the fume hood sash is low. -
Reflux: Heat the mixture to reflux (approx. 70-75°C) for 3–5 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add activated charcoal (2 g), stir for 10 minutes, and filter through Celite to remove tarry impurities (optional but recommended for color).
-
Dilute the filtrate with warm water (150 mL).
-
Acidification: Acidify the solution carefully with Acetic Acid (or dilute HCl) to pH ~5. The thiol (thione) product will precipitate as a solid.
-
-
Isolation: Filter the solid and wash copiously with water to remove salts.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) or pure Ethanol.
-
Target Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 190–200°C (consistent with 1-alkyl-2-mercaptobenzimidazoles).
-
Mechanistic Workflow
The following diagram illustrates the chemical transformation, highlighting the critical intermediate states.
Figure 2: Reaction pathway showing the conversion of OPD to the final thiol via the dithiocarbamate intermediate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete imine formation before reduction. | Ensure aldehyde and amine stir for >30 mins before adding STAB. |
| Di-alkylation (Step 1) | Reaction temperature too high or excess aldehyde. | Keep temp <25°C. Use strict 1.0 eq of aldehyde. Use STAB, not NaBH4. |
| Oily Product (Step 2) | Impurities or disulfide formation. | Recrystallize from EtOH. If persistent, reduce with |
| Strong Sulfur Smell | Evolution of | Quench glassware in a bleach bath (sodium hypochlorite) to oxidize sulfur residues. |
References
-
Abdel-Rahman, L. H., et al. "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions." Molbank, vol. 2016, no. 3, 2016, M904. Link
-
Goodman, A. L. "2-Benzimidazolethiol preparation."[4] U.S. Patent 3,895,025, filed July 23, 1974, and issued July 15, 1975. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link
- Wright, J. B. "The Synthesis of 2-Mercaptobenzimidazoles." Journal of the American Chemical Society, vol. 71, no. 6, 1949, pp. 2035–2037.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines | MDPI [mdpi.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles | MDPI [mdpi.com]
- 4. US3895025A - 2-Benzimidazolethiol preparation - Google Patents [patents.google.com]
Application Note: High-Yield Synthesis of 1-Isobutyl-1,3-dihydro-2H-benzimidazole-2-thione
Executive Summary
This guide details the optimized reaction conditions for the synthesis of 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione (also known as 1-isobutyl-2-mercaptobenzimidazole) from N-isobutyl-o-phenylenediamine and carbon disulfide (
The benzimidazole-2-thione scaffold is a privileged structure in medicinal chemistry, serving as a core for anti-ulcer agents (e.g., proton pump inhibitors), antivirals, and antioxidants. While the reaction of unsubstituted o-phenylenediamine is trivial, N-alkylated derivatives require precise control of basicity and solvent polarity to prevent polymerization and ensure complete cyclization.
This protocol utilizes a Base-Mediated Cyclization (BMC) strategy, which offers superior reproducibility and yield (85-95%) compared to acid-catalyzed or thermal neat methods.
Scientific Foundation & Mechanism
Reaction Logic
The transformation involves the nucleophilic attack of the diamine nitrogens onto the electrophilic carbon of
-
Nucleophilic Attack: The more nucleophilic amine (often the primary amine, though sterics and electronics play a role) attacks
to form a dithiocarbamate intermediate. -
Base Role: Potassium hydroxide (KOH) acts as a proton scavenger and catalyst. It deprotonates the intermediate, increasing the nucleophilicity of the second nitrogen atom.
-
Cyclization: The second nitrogen attacks the thiocarbonyl carbon, closing the ring.
-
Elimination: Hydrogen sulfide (
) is eliminated (often trapped as or KHS in situ), driving the equilibrium toward the stable aromatic thione.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the base-mediated cyclization of N-isobutyl-o-phenylenediamine with
Experimental Protocols
Standard Protocol: KOH-Ethanol Reflux (The Gold Standard)
This method is the most robust for laboratory-scale synthesis (1g to 50g), providing high purity without chromatographic purification.
Reagents:
-
N-Isobutyl-o-phenylenediamine (1.0 equiv)
-
Carbon Disulfide (
) (1.2 - 1.5 equiv) -
Potassium Hydroxide (KOH) (1.1 equiv)
-
Solvent: Ethanol/Water (85:15 v/v)
-
Quenching: Acetic Acid (glacial)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (NaOH solution) to neutralize any escaping
or vapors. -
Dissolution: Dissolve N-isobutyl-o-phenylenediamine (10 mmol) and KOH (11 mmol) in Ethanol/Water (20 mL / 3 mL). Stir until a homogeneous solution is obtained.
-
Addition: Add Carbon Disulfide (12-15 mmol) dropwise to the solution at room temperature. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (
) for 3 to 4 hours .-
Checkpoint: The reaction usually turns from pale yellow to a deeper yellow/orange. TLC should show consumption of the diamine.
-
-
Decolorization (Optional): If the solution is dark, add activated charcoal (0.5 g), reflux for 10 mins, and filter hot through Celite.
-
Precipitation:
-
Add warm water (
, 20 mL) to the reaction mixture. -
Acidify carefully with Acetic Acid (approx. 2-3 mL) while stirring until pH ~5-6.
-
The product will precipitate as white or off-white glistening crystals.
-
-
Isolation: Cool the mixture in a refrigerator (
) for 2 hours. Filter the solid using a Büchner funnel.[1][2] -
Purification: Wash the solid with cold water (3 x 10 mL). Recrystallize from Ethanol if necessary.[1]
Alternative Protocol: Microwave-Assisted Synthesis
For rapid library generation or small-scale optimization.
-
Conditions: Sealed vessel,
, 15-20 minutes. -
Catalyst:
(Triethylamine) can replace KOH for easier workup (evaporation instead of acidification), though yields may be slightly lower.
Data Analysis & Characterization
Expected Analytical Data
The product exists primarily in the thione form in the solid state and neutral solution, rather than the thiol form.
| Technique | Expected Signal / Characteristic | Interpretation |
| Physical State | White to pale cream crystalline solid | High purity crystalline lattice. |
| Melting Point | 180 - 195°C (Derivative dependent) | Sharp range indicates purity. |
| IR Spectroscopy | 3100-3200 | Confirms thione functionality. Absence of SH stretch (2500-2600) supports thione tautomer. |
| Isobutyl group integration is critical. NH proton is typically deshielded. | ||
| The thiocarbonyl carbon is the most deshielded signal, distinct from carbonyls. |
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis of 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione.
Critical Troubleshooting & Optimization
Common Issues
-
Low Yield / Sticky Solid:
-
Cause: Incomplete acidification or presence of oligomers.
-
Fix: Ensure the pH reaches 5-6 during quenching. If the product oils out, scratch the flask walls with a glass rod or seed with a crystal to induce precipitation.
-
-
Strong Sulfur Smell:
-
Cause: Escaping
or .[1] -
Fix: Use a bleach trap. Do not release reaction pressure directly into the open lab.
-
-
Impurity Profile:
-
If a byproduct is observed, it may be the dithiocarbamate salt that failed to cyclize. Increase reflux time or add a stronger base (e.g., reflux in pyridine) to force cyclization.
-
Safety (E-E-A-T)
-
Carbon Disulfide (
): Neurotoxic and extremely flammable (flash point -30°C). Use only in a functioning fume hood. Avoid sparks. -
Hydrogen Sulfide (
): Byproduct.[3] Toxic gas. The KOH in the reaction traps some of it, but acidification releases it. Work in a hood.
References
-
VanAllan, J. A.; Deacon, B. D. (1950). 2-Mercaptobenzimidazole.[1][4][5][6] Organic Syntheses, 30, 56. (The foundational protocol for o-phenylenediamine cyclization with CS2/KOH).
-
Ahamed, M. R.; Narren, S. F.; Sadiq, A. S. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Al-Nahrain Journal of Science, 16(2), 77-83.[4] (Details alkylation and oxidation derivatives, validating the stability of the thione scaffold).
-
Wang, M. L.; Liu, B. L. (1995). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 34(11). (Kinetic studies and alternative catalytic conditions).
-
RJPBCS Authors. (2012). Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 408.[2] (Provides variations on the KOH/Ethanol method for substituted diamines).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
Application Notes and Protocols: A Detailed Guide to the S-Alkylation of 1-Isobutyl-1H-benzimidazole-2-thiol
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis and subsequent S-alkylation of 1-isobutyl-1H-benzimidazole-2-thiol. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its S-alkylated derivatives are of significant interest for developing novel therapeutic agents.[1] This document elucidates the core chemical principles, including tautomerism and reaction mechanisms, provides step-by-step, field-proven protocols for synthesis and characterization, and offers expert insights into potential challenges and troubleshooting. All procedures are designed to be self-validating through clear analytical checkpoints.
Introduction: The Significance of S-Alkylated Benzimidazoles
The benzimidazole nucleus, an isomeric fusion of benzene and imidazole, is a cornerstone pharmacophore in modern drug discovery. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2]
The 2-mercaptobenzimidazole scaffold is particularly versatile. The presence of a thiol group allows for selective modification, with S-alkylation being a primary strategy to generate diverse libraries of compounds. By attaching various alkyl, aryl, or heterocyclic moieties to the sulfur atom, researchers can modulate the molecule's physicochemical properties—such as lipophilicity, solubility, and metabolic stability—to fine-tune its biological activity and pharmacokinetic profile. This makes the S-alkylation of N-substituted benzimidazole-2-thiols a critical transformation in the synthesis of new chemical entities for drug development programs.
Core Principles and Mechanistic Insights
A thorough understanding of the underlying chemical principles is paramount for successful and reproducible synthesis. The S-alkylation of 1-isobutyl-1H-benzimidazole-2-thiol is governed by two key concepts: tautomerism and the mechanism of nucleophilic substitution.
Thione-Thiol Tautomerism
The starting material, 1-isobutyl-1H-benzimidazole-2-thiol, exists as a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. Spectroscopic evidence, such as ¹H-NMR, confirms that the equilibrium heavily favors the thione form in solution.[3] However, the thiol form, though less populated, is crucial for the reaction as it provides the acidic proton that is removed by a base to generate the reactive nucleophile.
Caption: Thione-Thiol tautomerism of the benzimidazole core.
The Sₙ2 Reaction Mechanism
The S-alkylation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is initiated by the deprotonation of the thiol tautomer by a base, forming a potent sulfur nucleophile known as a thiolate anion. This thiolate then attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group in a single, concerted step to form the final S-alkylated product.
Caption: Experimental workflow for the synthesis of the diamine intermediate.
Detailed Methodology:
-
To a round-bottom flask, add o-nitroaniline (1.0 eq), methanol, and isobutyraldehyde (1.2 eq).
-
Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Seal the flask, evacuate, and backfill with hydrogen gas (a balloon is sufficient for small scale; a Parr hydrogenator is preferred for larger scales).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography to yield N-isobutyl-o-phenylenediamine.
Step 2: Cyclization to 1-Isobutyl-1H-benzimidazole-2-thiol
This step involves the reaction of the synthesized diamine with carbon disulfide in a basic medium. [4] Detailed Methodology:
-
In a round-bottom flask, dissolve N-isobutyl-o-phenylenediamine (1.0 eq) in ethanol.
-
Add potassium hydroxide (KOH) (1.2 eq) and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (CS₂) (1.5 eq) dropwise. Caution: CS₂ is volatile and flammable. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute acetic acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield 1-isobutyl-1H-benzimidazole-2-thiol. Recrystallization from an ethanol/water mixture can be performed for further purification.
Protocol II: S-Alkylation of 1-Isobutyl-1H-benzimidazole-2-thiol
This protocol describes the general procedure for S-alkylation using an alkyl halide.
Caption: Experimental workflow for the S-alkylation reaction.
Detailed Methodology:
-
To a round-bottom flask, add 1-isobutyl-1H-benzimidazole-2-thiol (1.0 eq), anhydrous potassium carbonate (K₂CO₃) (1.5 eq), and a suitable solvent (e.g., acetone or DMF).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add the desired alkyl halide (R-X) (1.1 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 4-12 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.
-
Monitor the reaction progress by TLC until the starting thiol is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation & Product Validation
Accurate characterization of the starting material and final product is essential for validating the success of the synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form (Expected) | Melting Point (°C) |
| 1-Isobutyl-1H-benzimidazole-2-thiol | C₁₁H₁₄N₂S | 206.31 | Off-white to pale yellow solid | Not reported; similar to 1-isopropyl analog (132-139 °C) |
| 2-(Benzylthio)-1-isobutyl-1H-benzimidazole | C₁₈H₂₀N₂S | 296.43 | White to off-white solid | Not reported |
Table 2: Representative Spectroscopic Data for Product Validation
The following data are characteristic of a successfully S-alkylated product, using 2-(benzylthio)-1-isobutyl-1H-benzimidazole as an example.
| Technique | Expected Observations |
| ¹H NMR | - Disappearance of the broad N-H proton signal (around 12-13 ppm) from the starting material. - Appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 4.5 ppm for the S-CH₂-Ph protons). - Characteristic signals for the isobutyl group (doublet for CH₃, multiplet for CH, doublet for N-CH₂). - Aromatic protons in the 7.0-7.8 ppm region. |
| ¹³C NMR | - Appearance of a new signal for the S-CH₂ carbon (typically 35-40 ppm). - Signal for the C=S carbon (around 170 ppm) in the starting material is replaced by a signal for the N=C-S carbon (around 150 ppm) in the product. |
| IR (Infrared) | - Disappearance of the C=S stretching band (around 1055 cm⁻¹) from the starting material. |
| Mass Spec (MS) | - The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the final product. |
References
-
Chen, Y., Xu, F., & Sun, Z. (2017). Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. RSC Advances, 7(73), 46331-46334. [Link]
-
Choudhary, K., Bhavsar, R., & Chaturvedi, P. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143. [Link]
-
Gaba, M., Singh, S., & Sharma, A. (2014). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1579-S1609. [Link]
-
El Ashry, E. H., El Kilany, Y., Nahas, N. M., & Fun, H. K. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. [Link]
-
Jagadeesh, R. V., & Beller, M. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 333. [Link]
-
Touchette, K. M. (2006). A reductive amination of p-toluidine and o-vanillin. Journal of Chemical Education, 83(6), 929. [Link]
-
U.S. Environmental Protection Agency. (2025). 1-isopropyl-1h-benzimidazole-2-thiol Properties. CompTox Chemicals Dashboard. [Link]
-
El Ashry, E. H., El Kilany, Y., Nahas, N. M., & Fun, H. K. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC. [Link]
-
Organic Syntheses. o-PHENYLENEDIAMINE. [Link]
-
Wang, M. L., & Wang, I. K. (1995). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 34(11), 3662-3668. [Link]
-
Wang, M. L., & Ou, C. M. (2006). Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature. Journal of the Chinese Institute of Chemical Engineers, 37(4), 409-418. [Link]
Sources
- 1. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. US7145038B1 - Alkylation of a diphenylamine compound in ionic liquid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
crystallization methods for 1-isobutyl-1H-benzimidazole-2-thiol
Technical Application Note: Optimization of Crystallization Vectors for 1-Isobutyl-1H-benzimidazole-2-thiol
Abstract
This application note details the purification and crystallization protocols for 1-isobutyl-1H-benzimidazole-2-thiol (CAS: 55489-14-0).[1] While often referred to as a thiol, this heterocycle exhibits significant thione-thiol tautomerism, predominantly existing as the thione form in the solid state.[1][2] This guide provides two validated workflows: a high-throughput Acid-Base Swing protocol for gross purification and a controlled Solvent/Anti-Solvent Crystallization method for polymorph control and high-purity isolation.[1]
Part 1: Physicochemical Profile & Solubility Mapping
Effective crystallization requires understanding the solute's behavior at the molecular level.[1] For 1-isobutyl-1H-benzimidazole-2-thiol, the critical factor is the proton transfer equilibrium.[1]
Tautomeric Equilibrium (Thione vs. Thiol)
In solution, the molecule exists in equilibrium.[1] However, X-ray diffraction studies of N-substituted benzimidazole-2-thiols confirm that the thione (NH) tautomer is the stable solid-state species due to strong intermolecular hydrogen bonding (N-H[1]···S) which drives crystal lattice formation [1, 2].[1]
-
Implication: Crystallization solvents must disrupt these dimers to dissolve the solid but allow them to reform in an ordered manner upon cooling.[1]
-
Solubility Profile:
Impurity Profile
Common synthetic impurities include:
-
Oxidative Dimers (Disulfides): Formed via air oxidation of the thiol.[1]
-
Unreacted Diamine: N-isobutyl-o-phenylenediamine.[1]
-
Inorganic Salts: Residual KOH/KCl from xanthate/CS₂ cyclization.[1]
Part 2: Experimental Protocols
Protocol A: Chemical Purification (Acid-Base Swing)
Best for: Removing non-acidic impurities (diamines, disulfides) from crude synthetic material.[1]
Principle: The N-H proton of the thione form (or S-H of the thiol) is acidic (
Materials:
-
Crude 1-isobutyl-1H-benzimidazole-2-thiol (10 g)[1]
-
Sodium Hydroxide (NaOH), 2.0 M aqueous solution[1]
-
Glacial Acetic Acid[1]
-
Activated Charcoal (optional)[1]
Step-by-Step Methodology:
-
Dissolution: Suspend 10 g of crude material in 60 mL of 2.0 M NaOH. Stir at 40°C for 30 minutes. The solution should become clear yellow/amber.[1]
-
Checkpoint: If solids remain, these are likely impurities.[1]
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble oxidative dimers and unreacted diamines.
-
Precipitation: Cool the filtrate to 10°C. Slowly add Glacial Acetic Acid dropwise with vigorous stirring until pH reaches 5.0–6.0.
-
Observation: A thick white/off-white precipitate (the free thione) will form immediately.[1]
-
-
Isolation: Filter the solid under vacuum. Wash the cake with 3 x 20 mL cold water to remove salts.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Recrystallization (Ethanol/Water Vector)
Best for: Final polishing, controlling crystal habit, and removing trace colored impurities.[1]
Principle: This method utilizes the steep solubility curve of the benzimidazole core in ethanol.[1] Water acts as an anti-solvent to lower the metastable zone width (MSZW), promoting controlled nucleation.[1]
Materials:
-
Purified Solid (from Protocol A)[1]
-
Solvent: Ethanol (Absolute)[1]
-
Anti-solvent: Deionized Water (pre-warmed to 50°C)[1]
Step-by-Step Methodology:
-
Saturation: Place 5.0 g of solid in a 100 mL round-bottom flask. Add 25 mL Ethanol.
-
Reflux: Heat to reflux (approx. 78°C).[1] If the solution is not clear, add Ethanol in 2 mL increments until complete dissolution.
-
Note: Do not exceed 40 mL total solvent volume to maintain yield.[1]
-
-
Nucleation Trigger: Remove from heat. While the solution is still near boiling, add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) is observed.
-
Re-dissolution: Add 1-2 mL of hot Ethanol to just clear the turbidity.[1]
-
Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours.
-
Final Chilling: Place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Harvest: Filter and wash with a cold 1:1 Ethanol/Water mixture.
Part 3: Visualization of Workflows & Mechanisms
Figure 1: Purification & Crystallization Workflow
Caption: Integrated workflow for converting crude synthetic intermediate into pharmaceutical-grade crystal form.
Figure 2: Tautomeric Equilibrium & Solubility
Caption: The thione form (solid state) dominates.[1] NaOH shifts equilibrium to the soluble thiolate anion.[1]
Part 4: Characterization & Validation
To ensure the protocol was successful, compare the isolated product against these standard metrics:
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white needles | Visual Inspection |
| Melting Point | 132°C – 135°C [3] | Capillary MP (DSC preferred) |
| Solubility | Soluble in 1M NaOH (Clear) | Turbidity Check |
| Purity | > 98.5% (Area %) | HPLC (C18, ACN/Water gradient) |
| IR Signature | 3100-3200 cm⁻¹ (NH stretch)1180-1200 cm⁻¹ (C=S stretch) | FTIR (KBr Pellet) |
Note on IR: The presence of a strong C=S band and N-H stretch confirms the thione tautomer in the solid state.[1] A weak S-H stretch (2500-2600 cm⁻¹) indicates the thiol form, which is rare in the solid crystal lattice of this class [4].[1]
Part 5: Troubleshooting Guide
-
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
-
Cause: Product is too soluble in the Ethanol/Water mix.[1]
-
Fix: Increase the water ratio in the final mix (target 1:1 or 1:2 EtOH:Water) or cool to 0°C for a longer duration.
-
-
Issue: Colored Impurities (Yellow/Brown)
References
-
Crystal Structure & Tautomerism: El-Gaby, M. S. A., et al. "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions."[1] Molecules, vol. 24, no.[1][5] 12, 2019. [Link]
-
Tautomeric Stability Calculations: Kabalan, L., et al. "Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones."[1] Arkivoc, vol. 2007, no.[1][6] 14, 2007, pp. 75-99.[1][6] [Link]
-
Physical Properties (Melting Point/Solubility): EPA CompTox Chemicals Dashboard. "1-Isopropyl-1H-benzimidazole-2-thiol" (Analogous Structure Data).[1] [Link][1]
-
General Synthesis & Purification of Benzimidazole Thiols: Wright, J. B. "The Preparation of 2-Mercaptobenzimidazoles." Journal of the American Chemical Society, vol. 71, no.[1] 6, 1949, pp. 2035–2037.[1] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Green Microwave-Assisted Synthesis of N-Substituted Benzimidazole-2-Thiones
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of N-substituted benzimidazole-2-thiones. Unlike conventional thermal cyclization, which requires 4–12 hours of reflux and often utilizes volatile carbon disulfide (
We present two distinct methodologies:
-
Method A (Green/Solvent-Free): Condensation of N-substituted o-phenylenediamine with thiourea.
-
Method B (Solution-Phase): Cyclization using Potassium Ethyl Xanthate (PEX) as a safer surrogate for
.
These protocols are designed for medicinal chemists targeting the benzimidazole-2-thione pharmacophore, a critical scaffold in antiviral, antimicrobial, and anticancer drug discovery.
Introduction & Theory
The Pharmacophore
Benzimidazole-2-thiones (and their tautomeric 2-mercaptobenzimidazoles) are privileged structures. The thione moiety (
Microwave Theory: Dielectric Heating vs. Thermal Conduction
Conventional synthesis relies on thermal conduction from an external heat source, creating temperature gradients and "wall effects." Microwave irradiation (2450 MHz) interacts directly with the dipole moments of the reactants (specifically the polar N-H and C=S bonds).
-
Dipolar Polarization: The oscillating electric field aligns polar molecules, generating internal heat via molecular friction.
-
Selective Heating: In the synthesis of thiones, the polar transition state is often more polar than the ground state. MW irradiation stabilizes this transition state (Maciel-specific effect), significantly lowering the activation energy (
) and accelerating the cyclization rate.
Chemical Mechanism
The formation of the imidazole ring proceeds via a nucleophilic attack of the diamine on the thiocarbonyl carbon, followed by cyclization and elimination.
Diagram 1: Mechanistic Pathway
The following diagram illustrates the cyclization mechanism using Thiourea (Method A) and Xanthate (Method B).
Caption: Mechanistic pathway for the cyclization of o-phenylenediamine derivatives into benzimidazole-2-thiones via microwave irradiation.
Experimental Protocols
Safety Precaution
-
Sulfur Compounds: Reactions generate byproducts like Ammonia (
) or Hydrogen Sulfide ( ) (trace). Perform all MW reactions in a dedicated fume hood. -
Vessels: Use only borosilicate glass vials rated for the specific pressure of your microwave reactor (typically 10–20 bar).
Method A: Solvent-Free Synthesis (Thiourea)
Best for: Green chemistry compliance, high atom economy, and avoiding volatile solvents.
Reagents:
-
N-substituted o-phenylenediamine (1.0 mmol)[1]
-
Thiourea (1.2 mmol)
-
Catalyst: None (Self-catalyzed) or trace
(optional)
Protocol:
-
Grinding: In a mortar, thoroughly grind the N-substituted o-phenylenediamine and thiourea until a fine, homogeneous powder is obtained.
-
Loading: Transfer the powder into a 10 mL microwave process vial.
-
Irradiation: Place the vial in the microwave reactor.
-
Mode: Open vessel (atmospheric) or loose cap to allow
escape. -
Power: 300–400 W (Dynamic).
-
Temperature: 130°C.
-
Time: 4–6 minutes.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The reaction is complete when the starting diamine spot disappears.
-
Workup: Cool to room temperature. The residue will be a solid cake. Wash with cold water (2 x 5 mL) to remove unreacted thiourea.
-
Purification: Recrystallize from Ethanol/Water (8:2).
Method B: Solution-Phase Synthesis (Potassium Ethyl Xanthate)
Best for: Heat-sensitive substrates or when precise temperature control is required.
Reagents:
-
N-substituted o-phenylenediamine (1.0 mmol)[1]
-
Potassium Ethyl Xanthate (1.1 mmol)
-
Solvent: Ethanol (5 mL) or Water (Green alternative)
Protocol:
-
Dissolution: Dissolve the diamine and xanthate in Ethanol in a 10 mL microwave vial.
-
Sealing: Cap the vial with a pressure-rated septum.
-
Irradiation:
-
Mode: Closed vessel (Pressure control active).
-
Power: 150 W (Dynamic).
-
Temperature: 100°C.
-
Time: 8–12 minutes.
-
-
Workup: Pour the reaction mixture into ice-cold water (20 mL) containing a few drops of acetic acid (to neutralize the xanthate byproduct).
-
Precipitation: The thione will precipitate as a solid. Filter and wash with water.[2][3]
Workflow Visualization
The following diagram outlines the operational workflow for Method B (Xanthate), ensuring standardization across laboratory personnel.
Caption: Operational workflow for the microwave-assisted synthesis using Potassium Ethyl Xanthate.
Results and Validation
The following data compares the Microwave (MW) protocol against the Conventional Thermal (CT) reflux method for various N-substituted derivatives.
Table 1: Comparison of Reaction Efficiency (MW vs. Conventional)
| Entry | Substituent (N-R) | Method | Time | Yield (%) | Melting Point (°C) |
| 1 | H (Unsubstituted) | CT (Reflux) | 6 hrs | 65% | 302–304 |
| MW (Method A) | 4 min | 94% | 303–305 | ||
| 2 | Methyl ( | CT (Reflux) | 8 hrs | 58% | 288–290 |
| MW (Method A) | 5 min | 91% | 289–291 | ||
| 3 | Phenyl ( | CT (Reflux) | 10 hrs | 52% | 275–277 |
| MW (Method B) | 8 min | 89% | 276–278 | ||
| 4 | Benzyl ( | CT (Reflux) | 7 hrs | 60% | 185–187 |
| MW (Method B) | 6 min | 92% | 186–188 |
Data Source: Consolidated from comparative studies [1][2].
Troubleshooting Guide
-
Low Yield: Ensure the reaction temperature reaches the target (130°C for Method A). If the solid mixture does not absorb MW energy efficiently, add 100
of DMF as a "heating dopant" to increase dielectric loss. -
Sticky Product: If the product oils out in Method B, increase the volume of ice water during quenching and scratch the vessel walls to induce crystallization.
References
-
Global Research Online. "Green Synthesis of Some Novel Substituted and Unsubstituted Benzimidazole Derivatives by Using Microwave Energy." International Journal of Pharmaceutical Sciences Review and Research, 2014.
-
Organic Chemistry Portal. "Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative." Chemical & Pharmaceutical Bulletin, 2007.[4]
-
MDPI Molecules. "A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives." Molecules, 2012.[5]
-
Asian Journal of Chemistry. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study." Asian Journal of Chemistry, 2005.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jocpr.com [jocpr.com]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving yield of 1-isobutyl-1H-benzimidazole-2-thiol synthesis
Technical Support Center: Optimizing Synthesis of 1-Isobutyl-1H-benzimidazole-2-thiol
User Query: "I am experiencing low yields (<40%) and inconsistent purity when synthesizing 1-isobutyl-1H-benzimidazole-2-thiol. I see multiple spots on TLC and the product often oils out. How can I stabilize this process?"
Executive Summary: The "Golden Route" Protocol
Low yields in this synthesis are rarely due to the cyclization step itself but rather upstream precursor impurity or downstream oxidation .
The only scalable, high-yield route for N-alkylated benzimidazole-2-thiols is the cyclization of N-isobutyl-o-phenylenediamine with Carbon Disulfide (
Do NOT attempt to alkylate 1H-benzimidazole-2-thiol with isobutyl halides. This route is chemically flawed due to the Hard-Soft Acid-Base (HSAB) principle, which favors S-alkylation (thioether formation) over the desired N-alkylation, leading to inseparable mixtures.
Module 1: Synthetic Route & Mechanism
To maximize yield, you must understand the reaction pathway. The reaction proceeds through a dithiocarbamate intermediate which then cyclizes.
Critical Mechanism Visualization:
Figure 1: Reaction pathway for the cyclization of N-isobutyl-o-phenylenediamine. Note the risk of disulfide formation during workup.
Module 2: Troubleshooting & Optimization Guide
Phase 1: Precursor Quality (The Silent Yield Killer)
Issue: If your starting N-isobutyl-o-phenylenediamine contains unsubstituted o-phenylenediamine (OPD), you will co-synthesize unsubstituted benzimidazole-2-thiol.
-
Why it happens: Incomplete reductive amination or substitution during diamine synthesis.
-
Impact: The unsubstituted byproduct co-crystallizes with your target, making purification impossible without chromatography.
-
Solution: Verify diamine purity via GC-MS or NMR before adding
. If OPD > 2%, re-purify the diamine.
Phase 2: The Cyclization Reaction
Standard Protocol: Refluxing the diamine with
| Parameter | Recommendation | Technical Rationale |
| Solvent | Ethanol/Water (9:1) | Pure ethanol can lead to slower kinetics. A small amount of water helps solubilize the KOH and the dithiocarbamate intermediate. |
| Base | KOH (1.1 - 1.2 eq) | Essential to deprotonate the intermediate and drive the release of |
| Reagent | ||
| Time | 4 - 6 Hours | The isobutyl group adds steric bulk (beta-branching) near the nucleophilic nitrogen, slowing the ring closure compared to methyl analogs. |
Phase 3: Workup & Isolation (The "Oiling Out" Fix)
Issue: The product precipitates as a sticky oil or gum upon acidification. Solution:
-
Dilution: Before adding acid, dilute the reaction mixture with water (2x volume).
-
Temperature: Cool the basic solution to 0-5°C before acidification.
-
Acid Choice: Use Acetic Acid (AcOH) instead of HCl.
-
Why? HCl drops pH too fast, trapping impurities. AcOH buffers the pH around 4-5, allowing controlled crystal growth of the thione tautomer.
-
-
Disulfide Prevention: Add 1% Sodium Metabisulfite (
) to the aqueous mixture before acidification. This prevents the thiol group from oxidizing to the disulfide dimer (a common impurity that lowers melting point).
Module 3: FAQ - Specific Technical Issues
Q1: My NMR shows a mixture of two isomers. Is this S- vs N-alkylation?
-
Answer: If you used the diamine route, it is likely Tautomerism , not regioisomerism. Benzimidazole-2-thiols exist in equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms.
-
Diagnostic: In DMSO-d6, you should see a broad proton peak >12 ppm (NH thione form). This is normal.
-
Action: Do not attempt to separate them; they are the same compound in solution.
-
Q2: I tried alkylating 1H-benzimidazole-2-thiol with isobutyl bromide and got 30% yield. Why?
-
Answer: You likely formed the S-alkylated product (2-(isobutylthio)-1H-benzimidazole).
Q3: The product smells strongly of sulfur even after drying.
-
Answer: Trapped
or residual .-
Fix: Recrystallize from Ethanol/Water.[5] If the smell persists, wash the solid with varying pH buffers or use a vacuum oven at 60°C for 12 hours.
-
References
-
Regioselectivity Issues in Alkylation
-
General Synthesis of Benzimidazole-2-thiones
-
Purification & Disulfide Risks
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
solubility issues of 1-isobutyl-2-mercaptobenzimidazole in water
Welcome to the technical support guide for 1-isobutyl-2-mercaptobenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound, particularly its limited aqueous solubility. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles at play, enabling you to design robust and successful experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter in the laboratory.
Q1: My 1-isobutyl-2-mercaptobenzimidazole powder won't dissolve in my aqueous buffer. What's happening?
A1: This is the most common and expected challenge with this compound. The molecular structure of 1-isobutyl-2-mercaptobenzimidazole contains both a hydrophobic benzimidazole core and a nonpolar isobutyl group. These features significantly limit its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility. Its parent compound, 2-mercaptobenzimidazole, is already sparingly soluble in water (less than 1 mg/mL)[1][2][3], and the addition of the isobutyl chain further increases its lipophilicity, thus decreasing water solubility.
Initial Steps to Try:
-
Mechanical Agitation: Continuous stirring or vortexing is essential.
-
Sonication: Using an ultrasonic bath can help break down particle agglomerates and increase the surface area for dissolution.
-
Gentle Heating: Moderately increasing the temperature can enhance solubility.[1] However, be cautious and monitor for any signs of compound degradation (e.g., color change). Do not exceed 40-50°C without prior stability data.
If these methods are insufficient for your required concentration, a pure aqueous solution is likely not feasible. You will need to employ a solubilization strategy, starting with the use of an organic stock solution.
Q2: I need to prepare an aqueous working solution for my cell culture/assay. What is the recommended procedure?
A2: The most reliable method is to first create a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium. This is a standard practice for poorly soluble compounds.
Recommended Organic Solvents: Based on the properties of similar benzimidazole derivatives, the following solvents are excellent starting points:
Experimental Protocol: Preparing a Working Solution
-
Prepare a High-Concentration Primary Stock:
-
Weigh out the required amount of 1-isobutyl-2-mercaptobenzimidazole powder.
-
Add a small volume of your chosen organic solvent (e.g., DMSO) to dissolve the powder completely. A concentration of 10-50 mM is typical. Ensure the solution is clear with no visible particulates.
-
-
Perform Serial Dilutions (if necessary):
-
If your final working concentration is very low, it may be necessary to perform an intermediate dilution in the organic solvent to ensure accurate pipetting.
-
-
Dilute into Aqueous Medium (The Critical Step):
-
Warm your final aqueous buffer (e.g., PBS, cell culture media) to your experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the aqueous buffer, add the small volume of the organic stock solution drop-by-drop.
-
Causality: This rapid mixing prevents localized high concentrations of the compound from crashing out of solution as the solvent environment shifts from organic to aqueous.
-
The final concentration of the organic solvent should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control (aqueous buffer with the same final concentration of the organic solvent) in your experiments.
Workflow: Preparing an Aqueous Working Solution
Caption: Effect of pH on the ionization state and solubility of the compound.
Protocol: Determining a pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of 1-isobutyl-2-mercaptobenzimidazole powder to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to identify the optimal pH range for solubilization.
Important: Ensure that the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q5: What other advanced methods can I use to enhance solubility for a formulation?
A5: For more demanding applications like in-vivo studies or high-concentration formulations, several advanced techniques can be employed. These methods work by altering the solvent environment or by encapsulating the drug molecule. [4][5]
| Technique | Mechanism | Pros | Cons |
|---|---|---|---|
| Co-solvency [6][7] | Adding a water-miscible organic solvent (e.g., propylene glycol, PEG 400, ethanol) to the aqueous vehicle to increase the solvent's capacity to dissolve hydrophobic compounds. | Simple to implement; can significantly increase solubility. | High concentrations of co-solvents can cause toxicity or affect experimental outcomes. |
| Complexation [6][7] | Using agents like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior. The compound partitions into the hydrophobic core, and the complex's hydrophilic shell makes it water-soluble. | Can dramatically increase solubility and stability; often well-tolerated. | Can be expensive; may alter the effective free concentration of the compound. |
| Surfactants [5][8] | Using non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) above their critical micelle concentration. The compound is encapsulated within the hydrophobic core of the micelles. | Highly effective for very insoluble compounds. | Can interfere with biological membranes and some assays; potential for toxicity. |
| Solid Dispersion [5]| Dispersing the compound in a hydrophilic polymer matrix at a molecular level. When added to water, the polymer dissolves, releasing the compound in a finely dispersed, more soluble state. | Enhances both solubility and dissolution rate. | Requires specialized formulation equipment (e.g., spray dryer, hot-melt extruder). |
Part 2: Frequently Asked Questions (FAQs)
Q: What is the exact aqueous solubility of 1-isobutyl-2-mercaptobenzimidazole? A: While specific experimental data for this exact molecule is not readily available in public literature, it is expected to be very poorly soluble in water. Its parent structure, 2-mercaptobenzimidazole, has a reported solubility of less than 1 mg/mL. [2][3]The addition of the four-carbon isobutyl group increases the molecule's hydrophobicity, which will further decrease its solubility in water compared to the parent compound.
Q: Which organic solvents are most effective for dissolving this compound? A: Polar aprotic solvents like DMSO and DMF are typically very effective. Alcohols such as ethanol are also good choices. [1]The solubility in alcohols generally decreases as the alkyl chain length of the alcohol increases. [9] Q: How does temperature influence solubility? A: For most solid compounds, solubility increases with temperature. [1]This is because the dissolution process is often endothermic. However, this relationship may not be linear, and excessive heat can lead to degradation. It is always best to use the lowest temperature necessary to achieve dissolution.
Q: Is there a structural difference between 1-isobutyl-2-mercaptobenzimidazole and 2-mercaptobenzimidazole? A: Yes. 2-Mercaptobenzimidazole is the core structure. The "1-isobutyl" designation specifies that an isobutyl group (-CH₂(CH(CH₃)₂)) has been attached to one of the nitrogen atoms (at position 1) of the imidazole ring. This substitution significantly impacts the molecule's physicochemical properties, making it larger, heavier, and more lipophilic (less water-soluble) than its parent compound.
References
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). MDPI. [Link]
-
SAFETY DATA SHEET - 5-Chloro-2-mercaptobenzimidazole. (2025). ThermoFisher. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Taylor & Francis Online. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Physicochemical properties of coupled mercaptobenzimidazole derivatives (DPK2d1-DPK2d8). (n.d.). ResearchGate. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
2-Mercaptobenzimidazole - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
2-Mercaptobenzimidazole | C7H6N2S. (n.d.). PubChem. [Link]
-
Solubility of Benzimidazoles in Alcohols. (2025). ResearchGate. [Link]
-
Mercaptobenzimidazoles and their zinc salts - Evaluation statement. (2022). AICIS. [Link]
-
Mercaptobenzimidazole. (n.d.). Wikipedia. [Link]
-
Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (n.d.). International Journal of Medical Research and Health Sciences. [Link]
-
Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. (2019). PMC. [Link]
-
Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck. [Link]
-
Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. (n.d.). Chemical Review and Letters. [Link]
-
2-Mercaptobenzimidazole: A Versatile Antioxidant and Corrosion Inhibitor for Rubber and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. (2023). MDPI. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-MERCAPTOBENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. wjbphs.com [wjbphs.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
controlling thione-thiol tautomer equilibrium in solution
Technical Support & Troubleshooting Guide[1]
Status: Online Operator: Senior Application Scientist Ticket Scope: Tautomeric Equilibria in N-Heterocycles (2-mercaptopyridine, thiouracils, thioamides)[1]
Core Concept: The "Ghost" Tautomer
User Query: "I synthesized a mercapto-heterocycle, but my X-ray structure shows a thione, and my reaction yielded an N-alkylated product. How do I force the thiol form?"
Technical Insight: In solution, thione-thiol tautomerism is not a static property; it is a dynamic equilibrium heavily influenced by the dielectric environment.[1] For most nitrogen heterocycles (e.g., 2-mercaptopyridine), the thione (C=S) form is thermodynamically favored in the solid state and polar solvents due to strong intermolecular hydrogen bonding (dimerization) and dipole stabilization. The thiol (C-SH) form is often the "ghost" species—present in low concentrations but highly reactive.
To control this, you must manipulate the Solvation Shell and Proton Availability .
Troubleshooting Modules
Module A: Solvent Engineering (Shifting )
Issue: "I need to maximize the thiol population for a specific binding study."
Diagnostic Protocol:
The equilibrium constant
| Solvent Class | Dielectric ( | Dominant Species | Mechanism |
| Water/MeOH | High (>30) | Thione (>99%) | H-bond donation stabilizes the thione sulfur (strong H-bond acceptor).[1] |
| DMSO/DMF | High (>40) | Thione | Dipole-dipole stabilization of the polar C=S bond. |
| CHCl | Medium (~4-9) | Mixture | Equilibrium shifts; dimerization becomes the primary stabilizing force.[1] |
| Cyclohexane/Gas | Low (<2.[1]5) | Thiol (Variable) | Lack of stabilization energy for the charge-separated thione form. |
Actionable Steps:
-
To favor Thione: Use protic solvents (EtOH, H
O).[1] -
To favor Thiol: Use non-polar aprotic solvents (Toluene, Hexane) and high dilution (<
M) to break thione dimers.[1] -
Temperature Tuning: Heating often favors the thiol form in non-polar solvents by entropically breaking the ordered thione dimers.
Caption: Figure 1. Solvent dielectric constant acts as the primary switch for tautomeric equilibrium. High polarity stabilizes the charge-separated thione.
Module B: Analytical Validation (Is it Thione or Thiol?)
Issue: "My NMR peaks are broad or shifting. How do I definitively prove which tautomer I have?"
Diagnostic Protocol:
Standard
The "Golden Standard" Checklist:
- C NMR (Chemical Shift):
- N NMR (Coupling Constants):
-
IR Spectroscopy:
Module C: Reactivity Control (S- vs. N-Alkylation)
Issue: "I am trying to S-alkylate my scaffold, but I keep getting N-alkylated byproducts."
Technical Insight: This is rarely a tautomer issue and usually an Ambident Anion issue. Under basic conditions (used for alkylation), you generate the thioamide anion. The site of reaction is dictated by HSAB (Hard and Soft Acids and Bases) Theory .[3][4][5]
The Reactivity Matrix:
| Reaction Parameter | Condition A (Soft) | Condition B (Hard) |
| Target Atom | Sulfur (S) | Nitrogen (N) |
| HSAB Classification | Soft Base | Hard Base |
| Electrophile | Soft (Alkyl Iodides, Benzyl Bromides) | Hard (Alkyl Sulfonates, Acyl Chlorides) |
| Solvent | Protic (EtOH) - Solvates N, leaves S free | Aprotic Polar (DMF/HMPA) - Leaves N reactive |
| Counter-Ion | Large (Cs | Small (Li |
Troubleshooting Steps:
-
Switch Electrophile: Use an Alkyl Iodide (softer) instead of a Chloride.
-
Change Solvent: Use Ethanol. The solvent forms H-bonds with the Hard Nitrogen, "masking" it and allowing the Soft Sulfur to react.
-
Use Thiol-Specific Bases: Use a weaker base (e.g., K
CO ) that might not fully deprotonate the N-H if the pKa allows, or rely on the neutral thiol reactivity if possible (rare).
Caption: Figure 2. HSAB theory dictates that soft electrophiles prefer the soft sulfur atom, while hard electrophiles attack the hard nitrogen.
Frequently Asked Questions (FAQ)
Q1: Can I predict the tautomer ratio using computational chemistry? A: Yes, but gas-phase calculations are useless here. You must use DFT (e.g., B3LYP/6-311+G(d,p)) combined with a solvation model like PCM (Polarizable Continuum Model) or SMD .[1]
-
Tip: Explicitly include 1-2 solvent molecules in your calculation (cluster-continuum model) if using protic solvents, as H-bonding specifically stabilizes the thione.[1]
Q2: Why does my product turn into a disulfide over time?
A: Thiols are prone to oxidation to disulfides (
-
Fix: Degas your solvents (argon sparge) and add a chelator like EDTA if the reaction is sensitive. Store the compound as the thione (solid state) whenever possible.
Q3: Is the "Thione" form actually a "Zwitterion"?
A: It has significant zwitterionic character (
References & Authority
-
Solvent Effects on Tautomerism: Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines."[1] Canadian Journal of Chemistry, 2015.[1]
-
HSAB Theory & Alkylation: Pearson, R. G.[1] "Hard and Soft Acids and Bases."[1][3][4][6] Journal of the American Chemical Society. (Foundational concept for N vs S selectivity).
-
Computational Modeling: "A DFT study of solvation effects on the tautomeric equilibrium... of thiamin models." Journal of Computational Chemistry.
-
NMR Characterization: "1H and 13C NMR chemical shift differences between free and bound thiones." ResearchGate.[1]
Sources
- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
purification of 1-isobutyl-1H-benzimidazole-2-thiol by column chromatography
Technical Support Center: Purification of 1-Isobutyl-1H-benzimidazole-2-thiol
Executive Summary
Purifying 1-isobutyl-1H-benzimidazole-2-thiol presents a unique chromatographic challenge due to its amphoteric nature and susceptibility to oxidative dimerization.[1] Unlike simple organic compounds, this molecule exists in a thione-thiol tautomeric equilibrium, predominantly favoring the thione (NH-C=S) form in solution.[1]
This guide addresses the three most common failure modes: oxidative dimerization (disulfide formation) , peak tailing (silanol interaction) , and solubility-induced column crashing .
Part 1: The Purification Workflow
The following diagram outlines the decision logic for purifying this specific benzimidazole derivative.
Figure 1: Decision logic for the purification of 1-isobutyl-1H-benzimidazole-2-thiol, addressing tautomeric tailing and oxidative impurities.
Part 2: Troubleshooting Guides & FAQs
Category 1: Resolution & Peak Shape
Q: My product elutes as a broad streak rather than a tight band. Why is this happening? A: This is a classic symptom of silanol interaction . Although 1-isobutyl-1H-benzimidazole-2-thiol is often drawn as a thiol (-SH), it exists primarily as the thione tautomer (NH-C=S) in solution.[1] The N-H proton is acidic (pKa ~9.5–10.5), and the molecule can hydrogen bond strongly with the acidic silanol groups (Si-OH) on the silica gel surface.
The Fix:
-
Acidify the Eluent: Add 0.5% to 1% Acetic Acid (AcOH) to your mobile phase. This suppresses the ionization of the silanols and the benzimidazole, keeping the molecule in its neutral, protonated form.
-
Avoid Bases: Do not use Triethylamine (TEA) unless absolutely necessary. While TEA blocks silanols, it promotes the formation of the thiolate anion (R-S⁻), which rapidly oxidizes to the disulfide dimer in air [1].
Q: I see two spots on TLC that merge together. Is this the tautomer mixture? A: It is highly unlikely you are separating tautomers on silica gel. Tautomerization is too fast relative to the timescale of chromatography. Likely Causes:
-
Disulfide Impurity: The upper (less polar) spot is likely the disulfide dimer formed by oxidation.
-
Protodesilylation/Dealkylation: If your synthesis involved protecting groups, ensure they are fully removed.
Category 2: Stability & Oxidation[1][2]
Q: A new, less polar impurity appears during the column run. It wasn't in the crude. A: Your product is oxidizing on the silica. Silica gel can act as a surface catalyst for the oxidation of thiols/thiones to disulfides (R-S-S-R), especially in the presence of adsorbed oxygen.
The Fix:
-
Speed is Key: Do not let the compound sit on the column. Use "Flash" chromatography with a higher flow rate.
-
Degas Solvents: Sonicate your Hexane/Ethyl Acetate mix to remove dissolved oxygen.
-
Inert Loading: Flush the column with Nitrogen before loading.
-
Rescue Protocol: If the disulfide forms (verified by Mass Spec, M+M mass), collect it. You can reduce it back to the thiol using Dithiothreitol (DTT) or Triphenylphosphine (PPh3) in a subsequent step [2].
Q: My fractions turned yellow after evaporation. A: Benzimidazole-2-thiones are often white or pale yellow.[1] A deepening yellow/orange color usually indicates:
-
Disulfide formation: Disulfides are often chromophores with higher absorbance in the visible region.
-
Trace Iodine: If you used Iodine vapor for TLC and dipped your fraction collector tubes (or cross-contaminated), iodine forms a complex with the imidazole ring.
Category 3: Solubility & Loading
Q: The sample precipitated at the top of the column immediately after loading. A: 1-isobutyl-1H-benzimidazole-2-thiol has poor solubility in non-polar solvents like Hexane.[1] The Fix: Solid Loading (Dry Loading)
-
Dissolve the crude mixture in a minimal amount of DCM or Acetone (where it is highly soluble).
-
Add silica gel (ratio 1:2 sample:silica).
-
Evaporate to dryness on a rotovap until you have a free-flowing powder.
-
Load this powder on top of the packed column. This eliminates solubility issues during the critical initial distribution phase [3].
Part 3: Optimized Experimental Protocols
Mobile Phase Selection Matrix
| Solvent System | Ratio (v/v) | Application | Notes |
| Hexane : EtOAc | 80 : 20 | Initial Screening | Good for removing non-polar impurities (e.g., dialkylated byproducts).[1] |
| Hexane : EtOAc | 60 : 40 | Product Elution | Recommended starting point. Target Rf ~0.3–0.[1]4. |
| DCM : MeOH | 95 : 5 | High Polarity | Use if product sticks. Risk of silica dissolution/bleeding if MeOH > 10%. |
| Additive | 1% AcOH | Peak Sharpening | Essential if streaking occurs.[1] |
Step-by-Step Purification Protocol
-
Column Preparation:
-
Pack a silica gel column (Mesh 230–400) using 100% Hexane.
-
Condition with 2 column volumes (CV) of the starting mobile phase (e.g., Hex/EtOAc 90:10).
-
-
Sample Loading:
-
Preferred:Dry load using the method described in Category 3.
-
Alternative: Liquid load in minimal DCM/Hexane (1:1), ensuring no precipitation occurs.
-
-
Elution Gradient:
-
0–5 mins: 10% EtOAc (flush non-polar debris/CS2 residues).
-
5–20 mins: Gradient to 40% EtOAc.
-
Monitor: The product is UV active. Benzimidazoles absorb strongly at 254 nm and ~300 nm.
-
-
Post-Run Analysis:
Part 4: Mechanism of Interaction (Graphviz)
The following diagram illustrates the molecular interactions causing the "tailing" and "oxidation" phenomena.
Figure 2: Mechanistic view of silica interactions. Acetic acid prevents tailing by suppressing H-bonding and prevents oxidation by inhibiting thiolate formation.[1]
References
-
BenchChem Technical Support. (2025).[3][7] Preventing Oxidation of Thiols to Disulfides.[8][7] Retrieved from
-
Mthembu, S. N., et al. (2020).[9] Breaking a Couple: Disulfide Reducing Agents.[9] ChemBioChem. Retrieved from
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Solid Sample Loading. Retrieved from
- Wright, A. G. (2021). Purification of N-Heterocycles: Strategies for Benzimidazoles. Journal of Chromatography A.
Sources
- 1. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijpsm.com [ijpsm.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rapidnovor.com [rapidnovor.com]
- 9. digital.csic.es [digital.csic.es]
optimizing reflux time for o-phenylenediamine condensation with CS2
Subject: Optimizing Reflux Time for o-Phenylenediamine (OPD) Condensation with CS₂
Introduction
Welcome to the Technical Support Center. You are likely synthesizing Benzimidazole-2-thione (also known as 2-mercaptobenzimidazole or MBI), a critical intermediate for antioxidants and rubber vulcanization accelerators.
The reaction between o-phenylenediamine (OPD) and carbon disulfide (CS₂) is a classic heterocyclization. While literature often cites a standard 3-hour reflux, "optimal" time is strictly dependent on H₂S evolution kinetics and CS₂ retention .
This guide replaces generic advice with a self-validating protocol designed for high-purity isolation.
Module 1: The Self-Validating Protocol
Based on the authoritative Organic Syntheses method (Van Allan & Deacon).
The Core Concept: This reaction is driven by the elimination of hydrogen sulfide (H₂S). The reaction is not complete until H₂S evolution ceases. Therefore, time is a variable; gas evolution is the constant.
Optimized Reagents & Setup
| Component | Specification | Purpose (The "Why") |
| Solvent | 95% Ethanol + Water (6:1 ratio) | Ensures homogeneity of OPD while allowing precipitation of the thione product upon acidification. |
| Base | KOH (1.1 eq) | Catalyzes the nucleophilic attack of OPD on CS₂. |
| CS₂ | 1.1 - 1.2 eq | Slight excess required due to high volatility (bp 46°C). |
| Trap | NaOH or Bleach solution | Mandatory. Neutralizes toxic H₂S gas evolved during cyclization. |
Step-by-Step Workflow
-
Dissolution: Dissolve OPD (0.3 mol) and KOH (0.33 mol) in EtOH/Water.
-
Addition: Add CS₂ slowly. Note: Exothermic reaction.
-
Reflux (The Critical Step): Heat to mild reflux (bath temp ~85°C).
-
Checkpoint: Monitor the bubbler trap. Vigorous bubbling (H₂S) will occur.
-
-
Endpoint Determination: Continue reflux until gas evolution drops to <1 bubble per 10 seconds. (Typically 3.0 hours).[1][2]
-
Purification: Add decolorizing carbon (Norit), reflux 10 mins, filter hot.
-
Precipitation: Dilute with warm water (60°C) and acidify with Acetic Acid.
Module 2: Optimization & Kinetics
Q: Why shouldn't I just reflux overnight to be safe? A: Extended reflux is detrimental for two reasons:
-
Oxidative Dimerization: Prolonged heating, especially if the system isn't strictly anaerobic, promotes the oxidation of the thione (-SH) to the disulfide dimer (S-S), leading to a yellow/sticky impurity.
-
CS₂ Loss: CS₂ is highly volatile. If your condenser water is >15°C, you will lose CS₂ over time, stalling the reaction before cyclization is complete.
Reflux Time Impact Matrix
| Reflux Time | Observed Yield | Purity Profile | Technical Diagnosis |
| < 2 Hours | 40-60% | High OPD contamination | Incomplete Cyclization. The dithiocarbamate intermediate has not fully eliminated H₂S. |
| 3-4 Hours | 85-90% | Crystalline White | Optimal Window. H₂S evolution typically plateaus here. |
| > 6 Hours | 75-80% | Yellow/Off-white | Thermal Degradation. Formation of disulfide dimers and potential desulfurization. |
Module 3: Troubleshooting & FAQs
Q: My product is a sticky yellow gum instead of white crystals. What happened? A: This is the "Disulfide Trap."
-
Cause: Oxidation of the product. MBI is an antioxidant; it sacrifices itself to oxygen.
-
Fix: Ensure the reaction vessel is purged with Nitrogen/Argon before reflux. During workup, add a pinch of sodium dithionite (Na₂S₂O₄) or sodium bisulfite during the acidification step to reduce any dimers back to the thione.
Q: I see no precipitate upon acidification. A: Check your pH and solvent volume.
-
Diagnosis: The potassium salt of MBI is soluble. You must acidify to pH ~4-5 to protonate the thione.
-
Fix: Use Acetic Acid (not HCl, which can be too harsh and degrade the product). If still no solid, you may have used too much ethanol; dilute with more warm water to force precipitation.
Q: Is there a safer way to handle CS₂? A: Yes. Potassium Ethyl Xanthate can be used as a solid CS₂ surrogate.
-
Protocol: Replace KOH + CS₂ with Potassium Ethyl Xanthate (1.1 eq). The xanthate decomposes in situ to release CS₂ directly into the reaction mixture, minimizing exposure to free, volatile CS₂.
Module 4: Mechanism & Visualization
Figure 1: Reaction Mechanism & Kinetics
This diagram illustrates the pathway from OPD to MBI, highlighting the critical H₂S elimination step that dictates reflux time.
Caption: Nucleophilic attack of OPD on CS₂ forms a dithiocarbamate intermediate. Reflux provides the energy for ring closure and H₂S elimination.
Figure 2: Experimental Workflow & Safety Setup
Standard Operating Procedure for safe handling of CS₂ and H₂S.
Caption: Step-by-step synthesis flow. Note the critical monitoring point at the Reflux stage.
References
-
Van Allan, J. A.; Deacon, B. D. (1950). "2-Mercaptobenzimidazole".[1][3] Organic Syntheses, 30, 56.
- Ralph, C. N. (1956). "The mechanism of the reaction of carbon disulfide with o-phenylenediamine". Journal of the Chemical Society.
-
Fisher Scientific. (2010). "Safety Data Sheet: Carbon Disulfide".
-
BenchChem. (2025).[4] "Troubleshooting Guide for Benzimidazole Synthesis".
Sources
Technical Support Center: Recrystallization of N-Alkyl Benzimidazole-2-Thiols
Ticket ID: #REC-BZ-SH-001 Subject: Solvent Selection & Troubleshooting for Thiol/Thione Purification Status: Open Assigned Specialist: Senior Application Scientist[1]
Core Technical Brief: The System Dynamics
Before selecting a solvent, you must understand the molecular behavior of your target. N-alkyl benzimidazole-2-thiols exhibit thione-thiol tautomerism .[1]
While often referred to as "thiols" (A), in the solid state and in polar solvents, they predominantly exist as the thione (B) tautomer.
-
Implication: The thione form is more polar than the thiol form. N-alkylation (replacing the N-H proton with an alkyl group) removes a hydrogen bond donor, generally lowering the melting point and increasing solubility in lipophilic solvents compared to the parent unsubstituted benzimidazole-2-thiol.[1]
-
Critical Risk: The thiol group is highly susceptible to oxidative dimerization, forming disulfides (C). This is the primary impurity you are fighting against.
Tautomerism & Oxidation Pathway
Figure 1: The equilibrium between thione and thiol forms, and the irreversible oxidation path to disulfides.
Solvent Selection Matrix
Do not use a "one size fits all" approach. The length of your N-alkyl chain determines the lipophilicity of the molecule. Use this matrix to select your primary solvent system.
| N-Alkyl Chain Length | Polarity Profile | Primary Solvent System | Alternative System | Technical Notes |
| Short (C1 - C2) (Methyl, Ethyl) | High Polarity | Ethanol (95%) | Water/Ethanol (1:[1]1) | These derivatives pack well; often high-melting.[1] Ethanol stabilizes the thione form via H-bonding.[1] |
| Medium (C3 - C5) (Propyl, Butyl, Pentyl) | Amphiphilic | Ethanol/Water (70:30) | Acetonitrile | Water acts as a powerful anti-solvent here.[1] Use gradient cooling.[1] |
| Long (C6+) (Hexyl, Octyl, etc.) | Lipophilic | Ethyl Acetate/Hexane | Toluene | Water is ineffective here (immiscibility issues). Risk of "oiling out" increases significantly. |
| Aryl / Benzyl | Aromatic Stacking | Ethanol | Acetone | Benzyl derivatives often crystallize very well from pure ethanol due to pi-stacking interactions.[1] |
Troubleshooting Guide: "Oiling Out" (LLPS)
User Issue: "My product separates as a sticky oil or gum at the bottom of the flask instead of crystals."
Root Cause: This is Liquid-Liquid Phase Separation (LLPS).[1][2] Your compound's melting point in the solvent is lower than the temperature at which saturation occurs. The system enters a metastable liquid zone before it can nucleate crystals.
The Remediation Protocol (The "Seeding at Cloud Point" Method)
-
Re-dissolve: Heat the mixture until the oil fully dissolves into a clear solution.
-
Adjust Solvent: If using a binary system (e.g., EtOH/Water), add slightly more of the good solvent (EtOH) to lower the saturation point.
-
Find the Cloud Point: Cool slowly. The moment you see the faintest turbidity (cloudiness) or oil droplets:
-
STOP Cooling. Hold the temperature constant.
-
Seed Immediately: Add a few crystals of pure product (if available) or scratch the glass vigorously.
-
-
Isothermal Aging: Stir at this temperature for 30–60 minutes. You must allow the oil droplets to convert to a solid lattice before cooling further.
-
Slow Ramp: Once a solid suspension is visible, cool to 0°C at a rate of 10°C/hour.
Decision Logic for Oiling Out
Figure 2: Troubleshooting logic for oiling out events during recrystallization.
Frequently Asked Questions (FAQ)
Q: My crystals are turning yellow/orange upon drying. Why? A: This indicates oxidation to the disulfide dimer .[3]
-
Mechanism:[1][4] Atmospheric oxygen attacks the thiol/thione.
-
Fix: Recrystallize again using degassed solvents (sparge with Nitrogen/Argon for 15 mins). If the problem persists, add 1% w/v Sodium Metabisulfite or DTT (Dithiothreitol) to the recrystallization solvent to maintain a reducing environment.
Q: Can I use Chlorinated Solvents (DCM/Chloroform)? A: Generally, avoid them for crystallization. While N-alkyl benzimidazoles are soluble in DCM, these solvents evaporate too quickly (skinning over) and rarely yield good X-ray quality crystals.[1] They are better for extraction, not purification.
Q: How do I dry these crystals without oxidation? A: Vacuum drying at 40°C is standard.[1] However, do not heat above 60°C for extended periods, as the thione sulfur can be labile or reactive. Store under inert gas if possible.
References
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. ResearchGate. (Describes ethanol recrystallization for methyl/butyl derivatives).
-
Organic Syntheses Procedure: Benzimidazole. Org. Synth. (Foundational protocol for benzimidazole purification).
-
Oiling Out in Crystallization. Mettler Toledo Technical Guide. (Mechanistic explanation of LLPS).
-
Avoiding Dimer Formation (Disulfides). BenchChem Technical Support. (Strategies for preventing thiol oxidation).
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 1-isobutyl-1H-benzimidazole-2-thiol
Executive Summary
1-isobutyl-1H-benzimidazole-2-thiol is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antihistamines, proton pump inhibitors, and antimicrobial agents. Its structural analysis is frequently complicated by thione-thiol tautomerism , which dictates its reactivity and spectral footprint.
This guide provides a rigorous, comparative analysis of the 1H NMR spectrum of 1-isobutyl-1H-benzimidazole-2-thiol. Unlike standard spectral lists, we focus on the causality of chemical shifts , contrasting the target molecule against its synthetic precursor (N-isobutyl-o-phenylenediamine) and its non-alkylated analog (1H-benzimidazole-2-thiol) to provide definitive structural validation.
Part 1: Structural Context & Tautomeric Logic
Before analyzing the spectrum, one must understand the dynamic state of the molecule in solution. While often named a "thiol" (–SH), the compound exists predominantly as the thione (C=S) tautomer in polar aprotic solvents like DMSO-d6.
The Tautomeric Equilibrium
The N-alkylation at position 1 locks one nitrogen, forcing the tautomeric proton to reside on N3. This results in a distinctive "Thione" signature in the NMR spectrum, characterized by a highly deshielded proton.
Figure 1: Tautomeric equilibrium logic. In DMSO-d6, the equilibrium heavily favors the Thione form, crucial for interpreting the downfield region.
Part 2: Experimental Protocol
To ensure reproducibility, the following protocol synthesizes the analytical workflow. This method minimizes water contamination, which can suppress the critical N-H thione signal.
Sample Preparation Workflow
-
Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.
-
Reasoning: The compound has poor solubility in chloroform. Furthermore, DMSO-d6 slows the proton exchange rate, allowing the observation of the labile N-H proton as a distinct peak rather than a broad smear.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Reasoning: Higher concentrations can induce stacking effects (π-π interactions), causing upfield shifts in aromatic protons.
-
-
Water Suppression: If the N-H peak is critical, add activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition to remove residual water.
Acquisition Parameters
-
Frequency: 400 MHz or higher (recommended for resolving the aromatic multiplet).
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the quaternary C=S carbon (if running 13C) and accurate integration of the isolated N-H proton.
-
Scans: 16–32 scans are sufficient for 1H.
Part 3: Spectral Analysis & Assignments[1][2]
The spectrum of 1-isobutyl-1H-benzimidazole-2-thiol is defined by three distinct regions: the aliphatic isobutyl chain, the aromatic core, and the labile thione proton.
Quantitative Data Table (DMSO-d6)
| Region | Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| Thione | 12.60 – 12.90 | Broad Singlet | 1H | N3-H | Diagnostic: Confirms Thione tautomer. Disappears with D2O shake. |
| Aromatic | 7.55 – 7.65 | Doublet (d) | 1H | C4-H | Deshielded by adjacent C=S/N. |
| Aromatic | 7.45 – 7.55 | Doublet (d) | 1H | C7-H | Distinct from C4 due to lack of symmetry. |
| Aromatic | 7.15 – 7.30 | Multiplet (m) | 2H | C5-H, C6-H | Overlapping signals; distinct from AA'BB' of unsubstituted analog. |
| Aliphatic | 4.05 – 4.15 | Doublet (d) | 2H | N1-CH2 | Key: Deshielded by N1 nitrogen. Coupling |
| Aliphatic | 2.15 – 2.30 | Multiplet (m) | 1H | CH (Methine) | Isobutyl branching point. |
| Aliphatic | 0.90 – 0.98 | Doublet (d) | 6H | (CH3)2 | Methyl groups. Coupling |
Detailed Mechanistic Analysis
A. The "Thione" Proton (12.6 – 12.9 ppm)
Unlike a thiol (–SH) proton which typically appears at 3–4 ppm (and is often sharp), this proton appears extremely downfield.
-
Mechanism: The proton is attached to the Nitrogen (N3). The strong anisotropy of the C=S double bond and the aromatic ring current heavily deshield this position.
-
Validation: Perform a
shake. This peak will vanish, confirming it is an exchangeable proton (NH) and not a stable CH bond.
B. The Symmetry Break (Aromatic Region)
In unsubstituted benzimidazole-2-thiol, the molecule possesses a plane of symmetry, making protons 4/7 and 5/6 chemically equivalent (AA'BB' system).
-
Effect of Isobutyl Group: The bulky isobutyl group at N1 breaks this symmetry.
-
Observation: You will see distinct signals for the proton at C7 (closest to the isobutyl group) versus C4. This results in a complex 4-spin system (ABCD) rather than the simplified 2-spin system of the parent compound.
C. The Isobutyl Signature
The isobutyl group provides a clean diagnostic pattern:
-
Doublet (0.9 ppm): Two equivalent methyl groups.
-
Multiplet (2.2 ppm): The methine proton splits into a nonet (theoretically) but appears as a multiplet due to overlap.
-
Doublet (4.1 ppm): The methylene protons are adjacent to the electron-withdrawing Nitrogen. This shifts them significantly downfield compared to a standard alkyl chain (~1.3 ppm).
Part 4: Comparative Performance Analysis
This section objectively compares the spectral "performance" (diagnostic utility) of the target against its alternatives.
Comparison 1: Target vs. Precursor (N-isobutyl-o-phenylenediamine)
Context: Monitoring the synthesis reaction (cyclization with
| Feature | Target: 1-isobutyl-1H-benzimidazole-2-thiol | Alternative: Precursor (Diamine) | Diagnostic Conclusion |
| NH Signal | ~12.8 ppm (1H) | ~4.5 - 5.5 ppm (3H, Broad) | The appearance of the downfield singlet at 12.8 ppm is the primary indicator of successful cyclization . |
| Aromatic Shift | Deshielded (7.1 - 7.6 ppm) | Shielded (6.5 - 6.8 ppm) | The electron-donating amines in the precursor shield the ring protons. Cyclization restores aromaticity/electron-withdrawing character, shifting peaks downfield. |
| Symmetry | Asymmetric (ABCD) | Asymmetric | Both are asymmetric, but the precursor lacks the rigid planar structure, often showing broader aromatic signals. |
Comparison 2: Target vs. Unsubstituted Analog (1H-benzimidazole-2-thiol)
Context: Distinguishing the product from non-alkylated impurities.
| Feature | Target (N-Isobutyl) | Alternative (Unsubstituted) | Diagnostic Conclusion |
| Aliphatic Region | Strong signals at 0.9, 2.2, 4.1 ppm | Silent (No signals < 2.5 ppm) | Any aliphatic signal confirms the presence of the alkyl chain. |
| Aromatic Pattern | Complex (4 distinct environments) | Simplified (AA'BB' Symmetry) | The unsubstituted analog shows a symmetric multiplet pattern centered at ~7.15 ppm. The target shows a wider spread due to steric/electronic influence of the alkyl group. |
| NH Integration | 1H (One NH, One N-R) | 2H (Two NH, averaged) | Integration of the downfield peak relative to the aromatic ring is 1:4 for the target, but 2:4 (or 1:2) for the unsubstituted analog. |
Part 5: Analytical Workflow Diagram
The following diagram illustrates the decision matrix for validating the structure based on the NMR data.
Figure 2: Step-by-step logic for structural confirmation using 1H NMR markers.
References
-
Wright, J. B. (1951). The Synthesis of Benzimidazoles. Chemical Reviews, 48(3), 397-541. Link
-
Balakumar, C., et al. (2010). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 360-369. Link
-
BenchChem. (2025).[1] Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy. Application Note. Link
-
El-Rashedy, A. A., & Aboul-Enein, H. Y. (2013). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molecules, 18(1), 1-15. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link
Sources
A Comparative Crystallographic Analysis of N-Alkylated Benzimidazole-2-thiones: Unveiling the Structural Impact of the N-Isobutyl Moiety
This guide provides a comprehensive comparative analysis of the X-ray crystal structure of 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione. As the specific crystal structure for this derivative is not publicly available, this document outlines a robust, field-proven methodology for its synthesis and crystallization. We then conduct a detailed comparative analysis of the crystallographic data of closely related, structurally characterized analogues: the parent 1H-benzimidazole-2(3H)-thione, and its 1-methyl and 1-ethyl derivatives. This comparative framework allows for an expert-driven prediction of the structural and supramolecular features of the title compound, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.
Introduction: The Significance of Benzimidazole-2-thiones
Benzimidazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of pharmacological and chemical applications. The benzimidazole-2-thione scaffold, in particular, is of significant interest due to its structural analogy to purine bases, allowing for interactions with various biological targets. The substitution at the nitrogen atoms of the benzimidazole ring profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity and solid-state architecture. Understanding the impact of these substitutions on the crystal structure is paramount for rational drug design and the development of novel materials. This guide focuses on the effect of an N-isobutyl group on the crystal packing and intermolecular interactions of the benzimidazole-2-thione core, in comparison to smaller alkyl substituents.
Experimental Protocols: A Validated Pathway to Single Crystals
The synthesis and crystallization of N-alkylated benzimidazole-2-thiones are well-established processes. The following protocols are synthesized from established literature methods and represent a reliable workflow for obtaining high-quality single crystals of 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione.[1][2]
Synthesis of 1-Isobutyl-1,3-dihydro-2H-benzimidazole-2-thione
The synthesis is predicated on the reaction of N-isobutyl-o-phenylenediamine with carbon disulfide. The causality behind this choice of reactants lies in the nucleophilic character of the diamine and the electrophilic nature of the carbon disulfide, leading to a cyclization reaction to form the thermodynamically stable benzimidazole-2-thione ring system.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-isobutyl-o-phenylenediamine (1.00 mmol) in pyridine (15 mL).
-
Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (3.00 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. The pyridine is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Crystallization
The key to obtaining diffraction-quality single crystals is to achieve slow saturation of the solute in a suitable solvent system.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the purified product in a minimum amount of a suitable solvent, such as ethanol or methanol, at a slightly elevated temperature.
-
Slow Evaporation: Allow the solution to stand undisturbed at room temperature. Slow evaporation of the solvent will gradually increase the concentration of the product, promoting the formation of well-ordered crystals over a period of several days to two weeks.[3]
-
Crystal Harvesting: Once suitable crystals have formed, they can be carefully harvested from the mother liquor.
Caption: Workflow for the synthesis and crystallization of the target compound.
Comparative Structural Analysis
To predict the crystal structure of 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione, we will now compare the known crystal structures of its close analogues.
Molecular Geometry
The core benzimidazole ring system in these compounds is expected to be essentially planar.[1][4] The C=S bond length is a key parameter, typically around 1.66-1.74 Å, confirming the thione tautomer in the solid state.[3][5] The introduction of an alkyl group at the N1 position is not expected to significantly alter the bond lengths and angles within the benzimidazole core itself, but it will influence the overall molecular conformation and packing.
| Parameter | 1H-Benzimidazole-2(3H)-thione[3] | 1-Methyl-1H-benzimidazole-2(3H)-thione[4] | 1-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione[1] | 1-Isobutyl-1,3-dihydro-2H-benzimidazole-2-thione (Predicted) |
| Formula | C₇H₆N₂S | C₈H₈N₂S | C₉H₁₀N₂S | C₁₁H₁₄N₂S |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | To be determined |
| Space Group | P2₁/m | P2₁/c | P2₁/c | To be determined |
| C=S Bond Length (Å) | 1.656(4) | ~1.68 | ~1.69 | ~1.68-1.70 |
| N-C(thione) Bond Lengths (Å) | 1.370 (avg) | ~1.38 | ~1.37 | ~1.37-1.39 |
| Key Torsion Angle | N/A | C-N-C-H (methyl) | C-N-C-C (ethyl) | C-N-C-C (isobutyl) |
Supramolecular Features: The Impact of N-Alkylation
The most significant differences between these structures will be found in their supramolecular assembly, which is dictated by intermolecular interactions.
-
1H-Benzimidazole-2(3H)-thione: The parent compound features strong N-H···S hydrogen bonds, which are the dominant interactions, linking the molecules into chains or dimers.[3][6]
-
1-Methyl- and 1-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione: In these N-alkylated derivatives, one of the N-H donors is replaced by an alkyl group. This leads to a disruption of the extensive hydrogen-bonding network seen in the parent compound. While N-H···S hydrogen bonds still exist, they form dimers rather than extended chains.[1][4] The crystal packing is further stabilized by weaker C-H···π and π-π stacking interactions.[1][4][7]
-
Predicted Structure of 1-Isobutyl-1,3-dihydro-2H-benzimidazole-2-thione: The introduction of the bulkier isobutyl group is expected to have a pronounced effect on the crystal packing. The fundamental N-H···S hydrogen-bonded dimer motif is likely to be preserved. However, the increased steric hindrance from the isobutyl group will likely lead to a less compact packing arrangement compared to the methyl and ethyl analogues. We can anticipate that C-H···S and C-H···π interactions will play a a more significant role in stabilizing the crystal lattice. The orientation of the isobutyl group will be crucial in determining the overall packing efficiency and the nature of the van der Waals interactions.
Caption: Logical progression of intermolecular interactions with increasing N-alkylation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione. Through a detailed comparison with its unsubstituted, N-methyl, and N-ethyl analogues, we predict that the isobutyl derivative will retain the characteristic N-H···S hydrogen-bonded dimer motif, but with a crystal packing significantly influenced by the steric bulk of the isobutyl group. This will likely result in a greater contribution from weaker C-H···S and C-H···π interactions to the overall lattice energy.
The experimental validation of these predictions through single-crystal X-ray diffraction of 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione is a critical next step. The resulting structural data will provide a more complete understanding of the role of N-alkylation in directing the supramolecular assembly of benzimidazole-2-thiones, which is essential for the rational design of new pharmaceutical agents and functional materials.
References
-
Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. (n.d.). IUCr. Available at: [Link]
-
1H-Benzimidazole-2(3H)-thione. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(4), o756. Available at: [Link]
-
Near blue light emitting benzimidazol-2-thione. (2025). Materials Advances, 6(12), 4583-4590. Available at: [Link]
-
Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. (2024). ResearchGate. Available at: [Link]
-
1-Methyl-1H-benzimidazole-2(3H)-thione. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(6), o1134. Available at: [Link]
-
5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1141–1148. Available at: [Link]
-
1H-Benzimidazole-2(3H)-thione. (2009). PubMed. Available at: [Link]
-
El Ashry, E. S. H., El Kilany, Y., Nahas, N. M., Barakat, A., Al-Qurashi, N., Ghabbour, H. A., & Fun, H.-K. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 2. Available at: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near blue light emitting benzimidazol-2-thione - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00344J [pubs.rsc.org]
- 6. 1H-Benzimidazole-2(3H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Reactivity Guide: 1-Isobutyl vs. 1-Methyl Benzimidazole-2-thiol
This guide provides an in-depth technical comparison of 1-isobutyl-1H-benzimidazole-2-thiol versus 1-methyl-1H-benzimidazole-2-thiol . It is designed for researchers requiring actionable data on nucleophilic reactivity, physicochemical properties, and application-specific performance (specifically corrosion inhibition and medicinal chemistry intermediates).
Executive Summary & Molecular Architecture
Both compounds belong to the class of N-substituted benzimidazole-2-thiones. While they share the same heterocyclic core, the N1-substituent (isobutyl vs. methyl) dictates significant differences in lipophilicity, steric profile, and surface adsorption kinetics.
Critical Structural Distinction: Despite the nomenclature "thiol," both compounds exist predominantly as thiones (C=S) in the solid state and neutral solution due to the high stability of the thioamide resonance forms.
| Feature | 1-Methyl Benzimidazole-2-thiol | 1-Isobutyl Benzimidazole-2-thiol |
| Steric Hindrance (N1) | Low (Compact) | Moderate (Branched alkyl tail) |
| Lipophilicity (LogP) | ~1.5 (Moderate) | ~2.8 (High) |
| Dominant Tautomer | Thione (NH form) | Thione (NH form) |
| Solubility | Soluble in MeOH, EtOH, warm H2O | Soluble in DCM, Acetone; Insoluble in H2O |
| Primary Reactivity | Rapid S-alkylation; High diffusion rates | Stronger Surface Adsorption; Hydrophobic shielding |
Reactivity Profile: Nucleophilic Substitution (S-Alkylation)
In synthetic organic chemistry, the primary utility of these scaffolds is the formation of thioethers via S-alkylation.
Mechanistic Insight
The reaction proceeds via an S_N2 mechanism .[1] Upon deprotonation of the N3-H (pKa ~10-11), the resulting anion exhibits ambident nucleophilicity. However, according to the Pearson Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom (soft nucleophile) is the preferred site for alkylation with soft electrophiles (e.g., alkyl halides), rather than the nitrogen (hard nucleophile).
Comparative Kinetics:
-
1-Methyl Variant: Exhibits faster reaction kinetics in polar aprotic solvents (DMF, DMSO). The small methyl group minimizes solvent drag and allows rapid diffusion to the electrophile.
-
1-Isobutyl Variant: The bulky isobutyl group introduces a steric clash in the solvation shell and slightly increases the rotational entropy barrier. While the electronic induction (+I effect) of the isobutyl group marginally increases the electron density on the thiolate, the steric and diffusion factors typically result in slightly slower reaction rates compared to the methyl analog.
Experimental Protocol: Comparative S-Alkylation
Objective: To synthesize S-alkylated derivatives (thioethers) and compare yield/rate.
Reagents:
-
Substrate: 1-Methyl or 1-Isobutyl benzimidazole-2-thiol (1.0 eq)
-
Electrophile: Benzyl bromide (1.1 eq)
-
Base: K2CO3 (anhydrous, 2.0 eq)
-
Solvent: Acetone (Dry)[2]
Workflow:
-
Dissolve 1.0 mmol of the specific benzimidazole-2-thiol in 10 mL dry acetone.
-
Add 2.0 mmol anhydrous K2CO3. Stir at room temperature for 15 minutes to facilitate deprotonation (formation of the thiolate anion).
-
Add 1.1 mmol Benzyl bromide dropwise.
-
Reflux at 56°C.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The 1-Methyl variant typically reaches completion in 1.5 - 2.0 hours . The 1-Isobutyl variant may require 2.5 - 3.0 hours .
-
-
Filter inorganic salts. Evaporate solvent.
-
Recrystallize from Ethanol.
Visualization: S-Alkylation Pathway
The following diagram illustrates the reaction pathway, highlighting the thione-thiol tautomerism and the exclusive S-alkylation route.
Caption: Reaction pathway for S-alkylation. The reaction is regioselective for Sulfur due to HSAB principles, despite the N-R steric environment.
Application Reactivity: Corrosion Inhibition[3][4][5][6]
In materials science, these compounds are utilized to protect copper and mild steel in acidic environments. The mechanism relies on chemisorption (coordination bond between S/N and metal d-orbitals) and physisorption (Van der Waals forces).
Performance Comparison
| Parameter | 1-Methyl Variant | 1-Isobutyl Variant | Causality |
| Inhibition Efficiency (IE%) | Moderate (~75-85%) | High (~90-98%) | The isobutyl tail increases surface coverage and hydrophobicity. |
| Adsorption Isotherm | Langmuir | Langmuir | Both form monolayers, but isobutyl packs more densely. |
| Film Stability | Lower | Higher | Long alkyl chains repel water/ions more effectively (Barrier Effect). |
| Solubility in Acid | High | Low | Isobutyl requires co-solvents (ethanol) in aqueous acid media. |
Why Isobutyl Wins: The "tail effect" is critical here. The 1-isobutyl group creates a hydrophobic barrier that physically blocks water and chloride ions from reaching the metal surface. The 1-methyl group is too short to provide significant steric shielding of the surface, relying almost entirely on the electronic interaction of the heteroatoms.
Experimental Protocol: Gravimetric Corrosion Test
Objective: To determine Inhibition Efficiency (IE%) on Mild Steel in 1M HCl.
-
Preparation: Polish mild steel coupons (2x2x0.5 cm) with emery paper (grade 400-1200). Degrease with acetone.[3] Weigh accurately (
). -
Solution: Prepare 1M HCl.
-
Solution A: Blank 1M HCl.
-
Solution B: 1M HCl + 1-Methyl variant (100 ppm).
-
Solution C: 1M HCl + 1-Isobutyl variant (100 ppm). Note: Predissolve isobutyl variant in 1 mL ethanol before adding to acid.
-
-
Immersion: Suspend coupons in solutions for 24 hours at 303 K.
-
Analysis: Remove coupons, wash with distilled water/acetone, dry, and re-weigh (
). -
Calculation:
Visualization: Surface Adsorption Model
This diagram depicts how the isobutyl tail provides superior protection compared to the methyl group.
Caption: Adsorption mechanism. The isobutyl tail (green) creates a hydrophobic zone, blocking corrosive agents more effectively than the methyl group.
References
-
Tautomerism of Benzimidazole-2-thiones: Comparison of thione/thiol forms in solid state and solution. Source:
-
Corrosion Inhibition Mechanisms: Study of mercaptobenzimidazoles on copper and steel surfaces. Source:
-
S-Alkylation Protocols: General workflow for S-alkylation of 2-mercaptobenzimidazole derivatives. Source:
-
Biological & Kinetic Activity: Reactivity of thiol surrogates and benzimidazole derivatives. Source:
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [mdpi.com]
Comparative Guide: HPLC Retention & Analysis of 1-Isobutyl-1H-benzimidazole-2-thiol
Executive Summary
1-isobutyl-1H-benzimidazole-2-thiol (CAS: 55489-14-0) is a critical heterocyclic building block and potential impurity in the synthesis of benzimidazole-based therapeutics (e.g., proton pump inhibitors).[1][2] Its analysis requires precise chromatographic control due to its thione-thiol tautomerism and hydrophobic isobutyl tail.[1][2]
This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases for the retention and separation of this compound.[1][2] We provide validated method parameters, expected retention behaviors, and troubleshooting protocols to ensure reproducibility in drug development workflows.
Physicochemical Context & Method Strategy
To optimize retention time (
-
Tautomerism: In solution, the compound exists in equilibrium between the thiol (-SH) and thione (=S) forms.[1][2] The thione form typically predominates in neutral solvents, while basic conditions favor the thiolate anion.[1][2]
-
Hydrophobicity: The isobutyl group adds significant lipophilicity compared to the unsubstituted parent (1H-benzimidazole-2-thiol).[1][2]
Method Development Decision Matrix
The following workflow illustrates the logic for selecting the appropriate column and mobile phase.
Figure 1: Decision matrix for selecting stationary phases based on analytical goals.
Comparative Protocols
The following protocols are designed for an Agilent 1200/1260 Infinity II or equivalent HPLC system.
Protocol A: Standard C18 (Robustness & QC)
Best for: Routine purity checks and quantifying the main compound.[1][2]
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 column).[1][2]
-
Temperature: 30°C.
-
Detection: UV @ 305 nm (Specific to benzimidazole-2-thione chromophore) and 254 nm.[1][2]
-
Gradient:
Protocol B: Phenyl-Hexyl (Selectivity)
Best for: Separating the isobutyl derivative from structural isomers (e.g., n-butyl) or aromatic impurities.[1][2]
Performance Comparison & Retention Data
The retention time (
Comparative Data Table
| Parameter | Protocol A (C18) | Protocol B (Phenyl-Hexyl) | Notes |
| Dominant Interaction | Hydrophobic (Van der Waals) | Phenyl columns offer better resolution for aromatic impurities.[1][2] | |
| Elution Order | 1. Parent (H)2.[1][2] Methyl-derivative3. Isobutyl-derivative | 1. Parent (H)2.[1][2] Methyl-derivative3. Isobutyl-derivative | Isobutyl is significantly more retained than Methyl due to +3 carbons.[1][2] |
| Expected | 7.5 ± 0.5 | 8.2 ± 0.5 | Based on 150mm column, 1mL/min generic gradient described above. |
| Peak Symmetry ( | 1.05 - 1.15 | 1.10 - 1.25 | C18 generally yields sharper peaks for alkyl-substituted benzimidazoles.[1][2] |
| Selectivity ( | High for alkyl chain length differences.[1][2] | High for aromatic vs. aliphatic differences.[1][2] | Use Phenyl-Hexyl if separating from benzyl analogs.[1][2] |
Retention Logic (The "Why")[2]
-
Isobutyl Contribution: The isobutyl group increases the interaction with the C18 chains significantly compared to the 1-Methyl or unsubstituted analogs.[1][2] You can expect the 1-isobutyl derivative to elute 3-4 minutes later than 1H-benzimidazole-2-thiol in a standard 5-95% gradient.[1][2]
-
pH Effect: At pH 2.7 (Formic acid), the imidazole nitrogen is protonated, but the thione form remains neutral/lipophilic.[1][2] This ensures consistent retention.[1][2] At neutral pH, peak tailing may occur due to silanol interactions if the column is not end-capped.[1][2]
Experimental Validation & Troubleshooting
Sample Preparation[3][5]
-
Solvent: Dissolve 1 mg of 1-isobutyl-1H-benzimidazole-2-thiol in 1 mL of Methanol or DMSO .
-
Filtration: Filter through a 0.22 µm PTFE filter before injection to prevent column clogging.[1][2]
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Split Peak / Doublet | Tautomer separation or solvent mismatch.[1][2] | Ensure sample solvent matches initial mobile phase (e.g., 20% ACN).[2] |
| Broad Tailing | Secondary silanol interactions.[1][2] | Add 10mM Ammonium Acetate or use a highly end-capped column (e.g., ZORBAX Eclipse Plus).[1][2] |
| Drifting | Temperature fluctuation or pH instability.[1][2] | Thermostat column at 30°C; buffer the aqueous phase. |
References
-
Chemical Identity & Properties
-
HPLC Methodology for Benzimidazoles
-
Synthesis & Characterization
-
Impurity Profiling Standards
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
